molecular formula C5H4INO B1320987 4-iodopyridin-2(1H)-one CAS No. 858839-90-4

4-iodopyridin-2(1H)-one

Cat. No.: B1320987
CAS No.: 858839-90-4
M. Wt: 221 g/mol
InChI Key: POHJRJNCZQENQG-UHFFFAOYSA-N
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Description

4-iodopyridin-2(1H)-one is a useful research compound. Its molecular formula is C5H4INO and its molecular weight is 221 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHJRJNCZQENQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608939
Record name 4-Iodopyridin-2(1H)-one
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858839-90-4
Record name 4-Iodopyridin-2(1H)-one
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Record name 4-Iodo-1,2-dihydropyridin-2-one
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Foundational & Exploratory

Synthesis and Characterization of 4-Iodopyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodopyridin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this document outlines a plausible synthetic route based on established chemical transformations and provides predicted characterization data to aid in its identification and purification.

Synthesis of this compound

A feasible and direct approach to the synthesis of this compound is the electrophilic iodination of the readily available starting material, pyridin-2(1H)-one. The pyridinone ring system is susceptible to electrophilic substitution, and various iodinating agents can be employed for this transformation.

Proposed Synthetic Route:

The proposed synthesis involves the direct iodination of pyridin-2(1H)-one using an iodine source in the presence of a suitable activating agent or catalyst. One effective method involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid.

SynthesisWorkflow start Pyridin-2(1H)-one product This compound start->product Iodination reagents Iodinating Agent (e.g., I₂, NIS) reagents->product solvent Solvent (e.g., Acetic Acid, DMF) solvent->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization

Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocol: Iodination of Pyridin-2(1H)-one

This protocol is adapted from general procedures for the iodination of activated aromatic rings.

Materials:

  • Pyridin-2(1H)-one

  • Iodine (I₂) or N-Iodosuccinimide (NIS)

  • Acetic Acid or Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as acetic acid or DMF.

  • Add the iodinating agent, such as molecular iodine (1.1 eq.) or N-iodosuccinimide (1.1 eq.), to the solution.

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.

  • Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane or ethyl acetate and washed with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of this compound

The successful synthesis of this compound must be confirmed through a combination of spectroscopic and physical characterization techniques.

Characterization product Purified Product (this compound) nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Provides structural information ir IR Spectroscopy product->ir Identifies functional groups ms Mass Spectrometry product->ms Determines molecular weight and formula mp Melting Point product->mp Assesses purity confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation mp->confirmation

Figure 2: Logical workflow for the characterization of this compound.
Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 11.5 - 12.5br s-N-H
~ 7.5 - 7.7d~ 2.0H-3
~ 7.3 - 7.5dd~ 7.0, 2.0H-5
~ 6.2 - 6.4d~ 7.0H-6

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2 (C=O)
~ 140 - 145C-6
~ 135 - 140C-5
~ 120 - 125C-3
~ 90 - 95C-4 (C-I)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2900BroadN-H stretch
1650 - 1680StrongC=O stretch (amide I)
1600 - 1580MediumC=C stretch
1200 - 1150MediumC-N stretch
600 - 500MediumC-I stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
221[M]⁺ (Molecular ion)
127[I]⁺
94[M-I]⁺

Table 5: Predicted Physical Properties

PropertyValue
Molecular FormulaC₅H₄INO
Molecular Weight221.00 g/mol
AppearanceOff-white to pale yellow solid
Melting Point> 200 °C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol.

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of this compound. The proposed synthetic protocol offers a straightforward method for obtaining the target compound, while the predicted characterization data serves as a valuable reference for its identification and purity assessment. This information is intended to support researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to utilize this important chemical intermediate.

Spectroscopic Characterization of 4-iodopyridin-2(1H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Molecular Structure and Expected Spectroscopic Behavior

4-iodopyridin-2(1H)-one is a heterocyclic compound with the molecular formula C₅H₄INO and a molecular weight of 221.00 g/mol . The structure consists of a pyridin-2-one ring system with an iodine atom at the 4-position. The presence of the carbonyl group, the carbon-carbon double bonds, the N-H group, and the carbon-iodine bond are expected to give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridinone ring and the proton on the nitrogen atom. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the iodine atom. The N-H proton signal is expected to be broad and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the ring. The carbonyl carbon will appear at a significantly downfield chemical shift. The carbon atom attached to the iodine will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H6.0 - 7.5d, dd, dAromatic protons, specific shifts and coupling constants would require experimental data.
¹H (N-H)10.0 - 13.0br sChemical shift is solvent and concentration dependent.
¹³C (C=O)160 - 170sCarbonyl carbon.
¹³C (C-I)80 - 100sCarbon bearing the iodine atom.
¹³C100 - 150dOther ring carbons.

Note: The predicted values are based on general spectroscopic principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H stretch3200 - 3400Medium, broad
C=O stretch (Amide)1650 - 1680Strong
C=C stretch1550 - 1650Medium to Strong
C-N stretch1250 - 1350Medium
C-I stretch500 - 600Medium
Mass Spectrometry (MS)

Mass spectrometry is expected to show the molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/zNotes
[M]⁺221Molecular ion peak.
[M+H]⁺222Protonated molecular ion, commonly observed in ESI.
[M+Na]⁺244Sodium adduct, commonly observed in ESI.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, where a small amount of the sample is placed directly on the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For molecular weight determination, Electrospray Ionization (ESI) is a common method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often performed on a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_process Data Processing & Interpretation cluster_elucidation Structure Confirmation Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (LRMS, HRMS) Compound->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Elucidation Structure Elucidation and Verification ProcessNMR->Elucidation ProcessIR->Elucidation ProcessMS->Elucidation

A logical workflow for the spectroscopic analysis of a chemical compound.

Crystal Structure Analysis of 4-Iodopyridin-2(1H)-one: Data Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the crystal structure of 4-iodopyridin-2(1H)-one has revealed that detailed crystallographic data for this specific compound is not publicly available in key databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). Consequently, the generation of an in-depth technical guide with quantitative data, experimental protocols, and structural visualizations is not possible at this time.

While information exists for structurally related compounds such as 4-iodopyridine and various halogenated pyrazoles, these molecules differ from the target compound, this compound, in their atomic composition and arrangement. The presence of a carbonyl group and a protonated nitrogen atom in the pyridinone ring introduces significant structural and electronic differences compared to pyridine or pyrazole derivatives. These differences would manifest in unique unit cell parameters, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding patterns.

For a complete crystal structure analysis, the following experimental and computational steps would typically be undertaken:

Experimental Workflow:

The process would begin with the synthesis and purification of this compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction.

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods, Patterson) data_collection->structure_solution refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation deposition Data Deposition (e.g., CCDC) validation->deposition

Caption: A generalized experimental workflow for crystal structure determination.

Intermolecular Interactions:

A crystal structure analysis would elucidate the key intermolecular interactions that govern the packing of this compound molecules in the solid state. These interactions are crucial for understanding the compound's physical properties and for crystal engineering applications.

G Hypothetical Intermolecular Interactions molecule This compound h_bond Hydrogen Bonding (N-H...O=C) molecule->h_bond halogen_bond Halogen Bonding (C-I...O or C-I...N) molecule->halogen_bond pi_stacking π-π Stacking molecule->pi_stacking van_der_waals Van der Waals Forces molecule->van_der_waals

physical and chemical properties of 4-iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopyridin-2(1H)-one is a halogenated derivative of the pyridinone scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this technical guide aims to provide a comprehensive overview of its known properties and offer insights into its synthesis, characterization, and potential applications based on the general characteristics of related pyridin-2(1H)-one analogs. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutics and chemical entities.

Introduction

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a halogen atom, such as iodine, at the 4-position of the pyridinone ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby modulating its biological activity. This guide focuses on the available information for this compound and provides a framework for its experimental investigation.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively reported. However, based on its chemical structure and information from chemical suppliers, the following properties are known. Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 858839-90-4--INVALID-LINK--
Molecular Formula C₅H₄INO--INVALID-LINK--
Molecular Weight 221.00 g/mol --INVALID-LINK--
SMILES O=C1C=C(I)C=CN1--INVALID-LINK--
Purity Typically available at ≥95%--INVALID-LINK--

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route could involve the direct iodination of 2-hydroxypyridine or the synthesis from an appropriately substituted precursor. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyridin-2(1H)-one.

G start Starting Materials reaction Chemical Reaction (e.g., Iodination, Cyclization) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product This compound characterization->final_product

A generalized workflow for the synthesis and characterization of this compound.
Experimental Protocol: General Procedure for the Synthesis of Substituted Pyridin-2(1H)-ones

The following is a generalized protocol based on the synthesis of other substituted pyridin-2(1H)-ones and may serve as a starting point for the synthesis of the title compound.

  • Reaction Setup: To a solution of the starting pyridinone derivative in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid), add the iodinating agent (e.g., N-iodosuccinimide or iodine with an oxidizing agent).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time, monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate. The product is then typically extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure substituted pyridin-2(1H)-one.

Spectroscopic Characterization

The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridinone ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Signals for the five carbon atoms of the pyridinone ring, including the carbonyl carbon and the carbon bearing the iodine atom.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₅H₄INO.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridinone ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group, as well as the nucleophilicity of the ring nitrogen. The carbon-iodine bond provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 4-position, enabling the generation of diverse chemical libraries for drug discovery.

The following diagram illustrates the potential for diversification of the this compound scaffold.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (Amines) start->buchwald suzuki_prod 4-Aryl/Heteroaryl-pyridin-2(1H)-one Derivatives suzuki->suzuki_prod sonogashira_prod 4-Alkynyl-pyridin-2(1H)-one Derivatives sonogashira->sonogashira_prod buchwald_prod 4-Amino-pyridin-2(1H)-one Derivatives buchwald->buchwald_prod

Potential diversification of this compound via cross-coupling reactions.

Biological Activity and Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for this compound, the broader class of pyridin-2(1H)-one derivatives has been associated with various therapeutic effects. For instance, certain substituted pyridinones have shown potent analgesic effects.[1] The introduction of an iodine atom could potentially enhance or modify these activities. Further research is required to explore the biological profile of this compound.

A general workflow for screening the biological activity of a novel compound like this compound is depicted below.

G compound This compound in_vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding, Cell-based Assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Models (Animal Models of Disease) hit_id->in_vivo Active lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Development lead_opt->preclinical

A typical workflow for the biological screening of a novel chemical entity.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential for applications in medicinal chemistry and materials science. While specific experimental data is currently scarce, this technical guide provides a foundational understanding of its basic properties and outlines general methodologies for its synthesis, characterization, and potential derivatization. Further experimental investigation is crucial to fully elucidate the physicochemical and biological properties of this compound and to unlock its potential for the development of novel therapeutics and functional materials. Researchers are encouraged to use the information and workflows presented herein as a starting point for their investigations into this promising chemical entity.

References

The Strategic Intermediate: A Technical Guide to 4-Iodopyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology. Among the various derivatives of this versatile heterocycle, 4-iodopyridin-2(1H)-one stands out as a highly strategic synthetic intermediate. The presence of the iodine atom at the 4-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity and the systematic exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound involves a Sandmeyer-type reaction starting from a corresponding amino precursor, such as 4-aminopyridin-2(1H)-one. This transformation allows for the regioselective introduction of the iodine atom.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established procedures for the diazotization and iodination of aromatic amines.[1][2][3][4]

Materials:

  • 4-aminopyridin-2(1H)-one

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminopyridin-2(1H)-one (1.0 eq) in a solution of sulfuric acid in water.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the pre-formed diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or recrystallization to yield the final product.

Application in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to various palladium-catalyzed cross-coupling reactions, making it an invaluable building block for the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and a variety of boronic acids or esters. This reaction is extensively used in the synthesis of biaryl and heteroaryl structures commonly found in kinase inhibitors.[5][6]

This protocol is based on established procedures for the Suzuki coupling of iodo-heterocycles.[5][6]

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 4-position of the pyridinone core. This is a crucial step in the synthesis of many kinase inhibitors that feature an amino-heteroaryl moiety.

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

    • Add the solvent, followed by this compound and the amine.

    • Seal the tube and heat the mixture to 80-110 °C.

  • Reaction:

    • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridinones. These moieties can serve as important pharmacophores or as handles for further synthetic transformations.[7][8]

This protocol is based on standard Sonogashira coupling conditions.[7][8]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill with an inert gas.

    • Add the solvent, the base, and finally the terminal alkyne.

  • Reaction:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The 4-substituted pyridin-2(1H)-one scaffold is a key component of numerous kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) like c-Met and AXL, which are implicated in cancer progression and metastasis.[9][10][11][12]

c-Met and AXL Kinase Inhibitors

Overexpression and aberrant signaling of c-Met and AXL are associated with poor prognosis in various cancers.[9][10][11][12] The pyridin-2(1H)-one core can act as a hinge-binding motif, a critical interaction for kinase inhibition. The C4 position, functionalized using this compound, is often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidin-7-oneAbl Kinase2.0[13]
4-Oxo-1,4-dihydroquinoline-3-carboxamideAXL Kinase4.0[14]
Pyrazolopyridinec-Met4.27[15]
Pyrazolopyrimidinec-Met5.38[15]
Imidazopyridinec-Met(cellular IC₅₀)[16]
Signaling Pathways

The inhibition of c-Met and AXL by compounds derived from this compound can modulate several downstream signaling pathways crucial for cancer cell survival, proliferation, and invasion. These include the RAS/MAPK, PI3K/AKT, and STAT pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK c-Met / AXL PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT Ligand HGF / Gas6 Ligand->RTK Activation Inhibitor Pyridinone-based Inhibitor Inhibitor->RTK Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival, Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation, Differentiation STAT->Transcription Gene Expression

Caption: c-Met/AXL Signaling and Inhibition.

Experimental and Synthetic Workflows

The synthesis of a potential kinase inhibitor using this compound as a starting material typically involves a multi-step sequence, leveraging the cross-coupling reactions described above.

G start 4-Aminopyridin-2(1H)-one intermediate1 This compound start->intermediate1 Sandmeyer Reaction intermediate2 4-Aryl-pyridin-2(1H)-one intermediate1->intermediate2 Suzuki Coupling (with Arylboronic Acid) final_product Final Kinase Inhibitor intermediate2->final_product Further Functionalization (e.g., Buchwald-Hartwig Amination)

Caption: Synthetic workflow for a kinase inhibitor.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, offering a versatile platform for the synthesis of complex and biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting key oncogenic pathways. The robust and well-established cross-coupling methodologies applicable to this intermediate provide medicinal chemists with a powerful toolkit for lead discovery and optimization. As the demand for novel and selective targeted therapies continues to grow, the strategic importance of this compound in drug discovery is set to expand further.

References

The Versatility of the C-I Bond: A Technical Guide to the Reactivity of 4-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-iodopyridin-2(1H)-one scaffold is a pivotal building block in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. The reactivity of this heterocycle is dominated by the carbon-iodine (C-I) bond at the 4-position, which serves as a highly effective handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the C-I bond's reactivity in this compound, presenting detailed experimental protocols, quantitative data from key transformations, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging this versatile intermediate. We focus on prevalent and synthetically valuable reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-couplings, providing a comprehensive resource for the strategic functionalization of the pyridinone core.

Introduction: The Strategic Importance of this compound

Pyridin-2(1H)-one derivatives are privileged structures found in numerous biologically active compounds and approved pharmaceuticals.[1] Their ability to act as hydrogen bond donors and acceptors makes them ideal for interacting with biological targets. The introduction of substituents at the 4-position is crucial for modulating pharmacological activity, selectivity, and physicochemical properties.

The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it more susceptible to oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)).[2] This differential reactivity allows for highly regioselective functionalization, even in the presence of other halogen substituents.[2][3] This guide details the practical application of this reactivity principle across several classes of powerful C-C and C-N bond-forming reactions.

logical_relationship sub This compound ci_bond Reactive C-I Bond (at C4 Position) sub->ci_bond Features a reactions Enables Diverse Cross-Coupling Reactions ci_bond->reactions Key for suzuki Suzuki-Miyaura (C-C) reactions->suzuki buchwald Buchwald-Hartwig (C-N) reactions->buchwald sonogashira Sonogashira (C-C) reactions->sonogashira heck Heck (C-C) reactions->heck

Caption: Reactivity overview of this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents under relatively mild conditions.[4]

Data Presentation: Suzuki-Miyaura Reaction Conditions & Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling. Data is adapted from reactions on structurally similar 4-iodopyridine and 4-iodopyrazole scaffolds, providing a strong predictive basis.[2][4]

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O906-12~85-95
4-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1004-8~90
3-Pyridylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O80-10012-16~75-85
Thiophen-2-ylboronic acidXPhos Pd G2 (2)-Cs₂CO₃ (2.0)DME/H₂O904~88
Indole-4-boronic acid esterPd(dppf)Cl₂ (5)-K₂CO₃ (3.0)Dioxane10016~80-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

suzuki_cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂(I) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetal->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product aryl_iodide 4-Iodopyridinone (Ar-I) aryl_iodide->oxidative_add boronic_acid Ar'-B(OR)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is an indispensable tool for synthesizing aryl amines. The high reactivity of the C-I bond enables the coupling of this compound with a wide variety of primary and secondary amines, which are key functional groups in many pharmaceuticals.[3]

Data Presentation: Buchwald-Hartwig Amination Conditions & Yields

The following table summarizes representative conditions for the Buchwald-Hartwig amination, based on protocols for similar iodo-heterocycles.[3][6] The choice of ligand is critical and substrate-dependent.

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBu (2.0)Toluene80-10012-18~80-90
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11016~75-85
BenzylaminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)THF6512~85
n-ButylaminePd(dba)₂ (5)tBuDavePhos (10)KOtBu (2.0)Xylene1206-10~70-80
IndazoleCuI (10)(±)-trans-1,2-Diaminocyclohexane (20)K₂CO₃ (2.5)Dioxane11024~60-75
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the base (e.g., NaOtBu, 2.0 equiv).

  • Add Reagents: Add this compound (1.0 equiv) and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

buchwald_workflow setup 1. Reaction Setup (Flask, Stir Bar) add_solids 2. Add Solids (4-Iodopyridinone, Base, Catalyst) setup->add_solids inert 3. Inert Atmosphere (Evacuate/Backfill Ar) add_solids->inert add_liquids 4. Add Liquids (Solvent, Amine) inert->add_liquids react 5. Heat & Stir (e.g., 100 °C, 16h) add_liquids->react workup 6. Workup (Quench, Extract) react->workup purify 7. Purification (Chromatography) workup->purify product Final Product (4-Aminopyridinone) purify->product

Caption: General experimental workflow for cross-coupling reactions.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[8] This reaction is highly valuable for creating C(sp²)-C(sp) bonds, introducing linear alkyne functionalities that are important in materials science and as precursors for further transformations.

Data Presentation: Sonogashira Reaction Conditions & Yields

The table below provides typical conditions for Sonogashira coupling, extrapolated from data on similar aryl iodides.

Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-503-6~85-95
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DiisopropylamineDMF252-4~90
1-HexynePd(OAc)₂ (2)CuI (4)K₂CO₃H₂O1008~80
EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHF/MeCN605~92
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk flask, dissolve this compound (1.0 equiv) in an appropriate solvent (e.g., THF or DMF).

  • Add Reagents: Add the terminal alkyne (1.2-1.5 equiv), the copper(I) co-catalyst (e.g., CuI, 0.02-0.05 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Base Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired alkynylated product.

Heck Reaction: Vinylation of the Pyridinone Core

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[9][10] This reaction allows for the introduction of vinyl groups at the 4-position of the pyridinone ring, which can serve as versatile handles for subsequent chemical modifications.

Data Presentation: Heck Reaction Conditions & Yields

The following table outlines representative conditions for the Heck reaction.

Alkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile80-10012-24~70-85
StyrenePd(OAc)₂ (2)-NaOAc (2.0)DMF100-12016~65-80
AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMA12010~70
Ethyl acrylatePd EnCat® 40 (0.8)-NaOAc (2.5)Ethanol (MW)1400.5~75
Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: Combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the base (e.g., Et₃N, 2.0 equiv), and an optional ligand (e.g., P(o-tol)₃, 0.04 equiv) in a sealable reaction vessel.

  • Add Reagents: Add a suitable solvent (e.g., DMF or acetonitrile) followed by the alkene (1.5 equiv).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100 °C) with stirring for the specified time. For microwave-assisted reactions, heat to the target temperature for a shorter duration (e.g., 30 minutes).[11]

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.[12]

Conclusion

The C-I bond of this compound is a highly reactive and synthetically versatile functional group. Its propensity to undergo rapid oxidative addition to palladium(0) catalysts makes it an ideal substrate for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and data presented in this guide demonstrate the broad utility of this building block for accessing diverse 4-substituted pyridin-2(1H)-ones. This strategic functionalization is of paramount importance in the fields of drug discovery and materials science, enabling the systematic exploration of chemical space and the development of novel molecules with tailored properties. The reliable and predictable reactivity of the C-I bond solidifies the position of this compound as a cornerstone intermediate in modern organic synthesis.

References

An In-depth Technical Guide on the Tautomerism of 4-Iodopyridin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-iodopyridin-2(1H)-one and its derivatives. While direct experimental data on the tautomerism of this specific compound is limited in publicly accessible literature, this guide extrapolates from the well-studied tautomerism of 2-pyridone and its other substituted analogues to offer a robust framework for research and development. It covers the synthesis, factors influencing the tautomeric equilibrium, and detailed experimental and computational methodologies for its investigation.

Introduction to Tautomerism in 2-Pyridones

Substituted 2-pyridones, including this compound, can exist in a dynamic equilibrium between two tautomeric forms: the lactam (or pyridone) form and the lactim (or hydroxypyridine) form. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms. The position of this equilibrium is crucial as it significantly impacts the molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and aromaticity, which in turn dictate its biological activity and suitability as a drug candidate.

The two primary tautomers are:

  • This compound (Lactam form)

  • 4-Iodo-2-hydroxypyridine (Lactim form)

The equilibrium between these two forms is influenced by various factors, including the electronic nature of substituents, the solvent, temperature, and the physical state (solid, liquid, or gas).

Synthesis of this compound

A general method for the synthesis of 4-iodo-2-pyridone involves the hydrolysis of a corresponding 2-halo-4-iodopyridine. A typical synthetic route is as follows:

  • Starting Material: 2-Chloro-4-iodopyridine.

  • Reaction: The 2-chloro-4-iodopyridine is heated with sodium acetate in a 1.0 M acetic acid solution in a sealed tube at 150°C for an extended period (e.g., 72 hours).[1][2]

  • Workup: After cooling, the reaction mixture is concentrated. The residue is then partitioned between an organic solvent (like ethyl acetate) and water.[1][2]

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield 4-iodo-2-pyridinone.[1][2]

The Tautomeric Equilibrium

For the parent 2-pyridone/2-hydroxypyridine system, the pyridone (lactam) form is generally favored, particularly in polar solvents and in the solid state. In the gas phase, the 2-hydroxypyridine (lactim) form can be of comparable or even slightly greater stability.[3]

Influence of the Iodine Substituent

The iodine atom at the 4-position is expected to influence the tautomeric equilibrium through its electronic effects. Iodine is an electron-withdrawing group via induction but can also be a weak π-donor through resonance. The overall effect on the tautomeric equilibrium of this compound has not been extensively quantified in the literature. However, by analogy with other halogen-substituted pyridones, the electron-withdrawing inductive effect of iodine is likely to play a significant role. This effect could potentially influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby shifting the equilibrium.

Solvent Effects

The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar tautomer. The 2-pyridone form, with its amide-like character, is generally more polar than the 2-hydroxypyridine form. Therefore, in polar solvents such as water and DMSO, the this compound (lactam) form is expected to be the major species. In non-polar solvents, the proportion of the 4-iodo-2-hydroxypyridine (lactim) form is likely to increase.

Data Presentation

Due to the lack of specific experimental data for this compound, the following tables summarize data for the parent 2-hydroxypyridine/2-pyridone system to provide a baseline for expected behavior.

SolventDielectric Constant (ε)Tautomeric Equilibrium Constant (KT = [2-Pyridone]/[2-Hydroxypyridine])Predominant Form
Gas Phase1~0.3 - 1.02-Hydroxypyridine / Comparable
Cyclohexane2.0~1Comparable
Chloroform4.8~32-Pyridone
Acetonitrile37.5~502-Pyridone
Water80.1>1002-Pyridone
TautomerMethodSolventΔG (kcal/mol)
2-Pyridoneab initioGas Phase0 (Reference)
2-Hydroxypyridineab initioGas Phase-0.3

Experimental Protocols for Tautomerism Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire ¹H NMR spectra for each solution.

    • Analysis:

      • This compound (Lactam): Look for a signal corresponding to the N-H proton, which is typically broad and may exchange with residual water in the solvent. The chemical shifts of the ring protons will be indicative of the pyridone structure.

      • 4-Iodo-2-hydroxypyridine (Lactim): Look for a signal corresponding to the O-H proton. The aromatic proton signals will have different chemical shifts and coupling constants compared to the lactam form.

    • Quantification: Integrate the signals corresponding to unique protons of each tautomer to determine their molar ratio. The equilibrium constant (KT) can be calculated from this ratio.

  • ¹³C NMR Spectroscopy:

    • Acquire ¹³C NMR spectra for the same solutions.

    • Analysis:

      • This compound (Lactam): A key indicator is the chemical shift of the carbonyl carbon (C2), which is expected to be in the range of 160-170 ppm.

      • 4-Iodo-2-hydroxypyridine (Lactim): The C2 carbon, now bonded to a hydroxyl group, will appear at a different, typically more upfield, chemical shift.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms will have different absorption maxima due to their distinct electronic structures.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of this compound in solvents of varying polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis:

    • The lactam and lactim forms will exhibit characteristic absorption bands. By comparing the spectra in different solvents, the shift in equilibrium can be observed.

    • For quantitative analysis, the spectra of "fixed" derivatives (N-methylated for the lactam and O-methylated for the lactim) can be used as references for the pure tautomeric forms.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Typical Computational Workflow:

  • Structure Optimization: Build the 3D structures of both the this compound and 4-iodo-2-hydroxypyridine tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Include zero-point vibrational energy (ZPVE) corrections.

  • Solvent Effects: To model the influence of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Transition State Search: Locate the transition state for the proton transfer between the two tautomers to calculate the activation energy barrier for their interconversion.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Mandatory Visualizations

Tautomerism lactam This compound (Lactam Form) lactim 4-Iodo-2-hydroxypyridine (Lactim Form) lactam->lactim Proton Transfer lactim->lactam

Caption: Tautomeric equilibrium of this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C in various solvents) purification->nmr uv_vis UV-Vis Spectroscopy (in various solvents) purification->uv_vis computation Computational Modeling (DFT Calculations) purification->computation quantification Quantification of Tautomer Ratio (K_T) nmr->quantification uv_vis->quantification stability Determination of Relative Stability (ΔG) computation->stability quantification->stability

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug development and materials science. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be achieved by applying the well-established principles of 2-pyridone tautomerism and employing the experimental and computational methodologies outlined in this guide. The lactam form, this compound, is expected to predominate, especially in polar environments. However, a thorough investigation using the described protocols is essential to precisely quantify the tautomeric equilibrium and fully characterize this compound and its derivatives for any specific application.

References

An In-depth Technical Guide on the Solubility of 4-iodopyridin-2(1H)-one in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-iodopyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document outlines the predicted solubility based on its structural characteristics and general principles of organic chemistry. Furthermore, it presents a detailed experimental protocol for the accurate determination of its solubility in various common organic solvents. This guide is intended to be a valuable resource for researchers, enabling them to effectively handle and utilize this compound in their laboratory work.

Introduction

This compound is a substituted pyridinone that holds potential as a building block in the synthesis of novel pharmaceutical compounds and functional materials. The strategic placement of the iodo-group offers a reactive site for cross-coupling reactions, while the pyridinone core is a common scaffold in bioactive molecules. A thorough understanding of the solubility of this compound is crucial for its application in synthesis, purification, formulation, and biological screening. This guide addresses the current knowledge gap regarding its solubility and provides a practical framework for its experimental determination.

Predicted Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the scientific literature. However, an estimation of its solubility in common organic solvents can be made by analyzing its molecular structure. The molecule possesses a polar pyridinone ring, capable of hydrogen bonding, and a non-polar iodo-substituent. This dual character suggests that its solubility will be influenced by the polarity of the solvent.

The general principle of "like dissolves like" is a useful guide for predicting solubility.[1] Polar solvents are expected to dissolve polar solutes, and non-polar solvents are expected to dissolve non-polar solutes.[1] this compound, having both polar and non-polar features, is anticipated to exhibit a range of solubilities across different solvent classes.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Protic Polar Solvents Water, Methanol, EthanolSparingly Soluble to SolubleThe pyridinone core can form hydrogen bonds with protic solvents. However, the bulky, non-polar iodine atom may limit high solubility, especially in water.[2]
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSoluble to Highly SolubleThese solvents can effectively solvate the polar pyridinone ring through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the iodine.[3]
Moderately Polar Solvents Acetone, Ethyl AcetateModerately SolubleThese solvents offer a balance of polarity that can interact favorably with both the polar and non-polar parts of the molecule.
Halogenated Solvents Dichloromethane, ChloroformSolubleThe presence of the iodine atom should enhance solubility in halogenated solvents due to favorable dipole and van der Waals interactions.
Aromatic Hydrocarbons Toluene, BenzeneSparingly SolubleWhile the aromatic ring of the solvent can interact with the pyridine ring, the overall polarity of the pyridinone may limit solubility in these non-polar solvents.[4]
Aliphatic Hydrocarbons Hexane, CyclohexaneInsoluble to Sparingly SolubleThe high polarity of the pyridinone moiety is unlikely to be overcome by the weak van der Waals forces offered by these non-polar solvents.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the equilibrium solubility of this compound. This protocol can be adapted for various solvents and temperatures.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Quantify the concentration of this compound in the diluted samples using a pre-established calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) of this compound in the original solvent using the following formula:

      S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

3.3. Analytical Method Development

  • HPLC Method: Develop a reverse-phase HPLC method using a suitable C18 column. The mobile phase could consist of a mixture of acetonitrile or methanol and water (with or without a modifier like formic acid or trifluoroacetic acid). The detection wavelength should be set at the λmax of this compound.

  • UV-Vis Spectroscopy: If a suitable chromophore exists, a UV-Vis spectrophotometric method can be used. A calibration curve of absorbance versus concentration should be prepared in the respective solvent.

Visual Representations

4.1. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solids to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for the experimental determination of solubility.

4.2. Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent.

Influencing_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of This compound Polarity Molecular Polarity (Pyridinone Ring) Polarity->Solubility H_Bonding Hydrogen Bonding (N-H, C=O) H_Bonding->Solubility Size Molecular Size and Shape Size->Solubility Iodo_Group Iodo Group (Non-polar, van der Waals) Iodo_Group->Solubility Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility

Caption: Key factors influencing the solubility of the target compound.

Conclusion

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 4-Iodopyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a halogen atom, such as iodine, at the 4-position can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential biological activities of novel 4-iodopyridin-2(1H)-one derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is synthesized from studies on closely related pyridin-2(1H)-one analogs, providing a foundational understanding for future research and development in this specific chemical space.

Anticancer Activity

Derivatives of the pyridin-2(1H)-one scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of an iodine atom at the 4-position is hypothesized to enhance these activities through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activities of representative pyridin-2(1H)-one and related heterocyclic derivatives against various cancer cell lines, providing a benchmark for the anticipated potency of novel 4-iodo analogs.

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
2-Thioxoimadazolidin-4-oneHepG2 (Liver)0.017Staurosporine (5.07 µM)
2-Thioxoimadazolidin-4-oneHepG2 (Liver)0.185-Fluorouracil (5.18 µM)
Imidazo[1,2-a]pyridineMOLM-13 (Leukemia)Good Bioactivity-
Imidazo[1,2-a]pyridineMV4-11 (Leukemia)Good Bioactivity-
Thieno[2,3-b]pyridineMDA-MB-435 (Melanoma)0.030-
1,2-DihydropyridineHT-29 (Colon)0.70-
1,2-DihydropyridineMDA-MB-231 (Breast)4.6-
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic activity of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

cluster_0 Experimental Workflow: MTT Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with this compound Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Pyridin-2(1H)-one derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. The presence of the iodo-substituent may enhance the antimicrobial properties of these compounds.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of various heterocyclic compounds, indicating the potential antimicrobial efficacy of novel this compound derivatives.

Compound ClassMicroorganismMIC (µg/mL)Reference Compound
SpiropyrrolidinesBacillus subtilis32Amoxicillin (64 µg/mL)
SpiropyrrolidinesStaphylococcus epidermidis32Ampicillin (78 µg/mL)
4-Hydroxy-2-pyridone AlkaloidStaphylococcus aureus1.56 - 12.5-
4-Hydroxy-2-pyridone AlkaloidMethicillin-resistant S. aureus (MRSA)12.5 - 25.0-
4-Hydroxy-2-pyridone AlkaloidBacillus subtilis1.56-
Spiroquinoline-indoline-dioneEnterococcus faecalis375-
Spiroquinoline-indoline-dioneStaphylococcus aureus750-
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

Enzyme Inhibition: Targeting Kinases

A significant mechanism through which pyridin-2(1H)-one derivatives exert their anticancer effects is through the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 4-iodo substitution can potentially enhance the binding affinity and selectivity of these compounds for specific kinase targets.

Potential Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. This compound derivatives may act as inhibitors of JAKs, thereby blocking the downstream signaling cascade.

cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the specific inhibitory activity of compounds against their target kinases.

Principle: These assays measure the ability of a compound to inhibit the transfer of a phosphate group from ATP to a substrate by a specific kinase. The activity can be monitored using various detection methods, such as radioactivity, fluorescence, or luminescence.

Procedure (General Kinase Assay):

  • Reagents: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add serial dilutions of the this compound derivative to the reaction mixture.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Novel this compound derivatives represent a promising class of compounds with the potential for significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The data and protocols presented in this guide, drawn from closely related heterocyclic systems, provide a solid foundation for the design, synthesis, and evaluation of these novel molecules. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of this compound derivatives, which may lead to the development of new and effective therapeutic agents.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1] This application note provides detailed protocols for the Suzuki coupling of 4-iodopyridin-2(1H)-one with various boronic acids, a key transformation for accessing a diverse range of 4-aryl-pyridin-2(1H)-one derivatives. These products are valuable intermediates in drug discovery and development.

The reactivity of the carbon-halogen bond in Suzuki couplings generally follows the trend I > Br > Cl.[2] Consequently, this compound is an excellent substrate for these reactions, often requiring milder conditions and lower catalyst loadings compared to its bromo or chloro analogs.

Data Presentation

The following table summarizes representative examples of Suzuki coupling reactions between this compound and various arylboronic acids, highlighting the reaction conditions and corresponding yields. This data provides a baseline for reaction optimization and substrate scope exploration.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012~85 (analogous)
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O908~90 (analogous)
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄DME8016~88 (analogous)
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF10010~82 (analogous)
53-Pyridinylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane11012~75 (analogous)

Note: The yields presented are based on analogous reactions with structurally similar iodo-heterocycles and serve as a predictive guide. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.[3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.[3]

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2(1H)-pyridinone.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient method for the Suzuki coupling of this compound utilizing microwave irradiation.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,2-Dimethoxyethane (DME) and Water, 3:1 v/v)

  • Ethyl acetate

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Microwave vial with a stir bar

  • Microwave reactor

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: To a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.).

  • Solvent Addition: Add the degassed solvent mixture to the vial.

  • Sealing and Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[4]

  • Monitoring: After the initial irradiation period, the reaction progress can be checked by TLC or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the general Suzuki-Miyaura coupling reaction and a typical experimental workflow.

Suzuki_Coupling_Pathway A Pd(0)L2 Catalyst B Oxidative Addition A->B C Ar-Pd(II)-I L2 Intermediate B->C + Ar-I D Transmetalation C->D E Ar-Pd(II)-Ar' L2 Intermediate D->E + Ar'-B(OH)2 F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' Product F->G Forms Product H This compound (Ar-I) H->B I Arylboronic Acid (Ar'-B(OH)2) I->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Arylboronic Acid, Base start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert reagents Add Catalyst and Degassed Solvent inert->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool and Perform Aqueous Workup monitor->workup Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Sonogashira coupling of 4-iodopyridin-2(1H)-one, a key transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. The Sonogashira reaction is a powerful cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions.[1][3]

A key consideration for the Sonogashira coupling of this compound is the presence of the acidic N-H proton, which can be deprotonated by the base, potentially leading to side reactions or catalyst inhibition. To address this, two primary strategies are presented: direct coupling using carefully selected bases and coupling of a protected pyridinone derivative, specifically the O-methylated analogue, 4-iodo-2-methoxypyridine.

Comparative Analysis of Sonogashira Coupling Protocols

The following table summarizes various protocols applicable to the Sonogashira coupling of this compound and its protected form, 4-iodo-2-methoxypyridine. This allows for a direct comparison of reaction conditions and their potential outcomes.

Protocol Substrate Catalyst System Base Solvent Temperature (°C) Typical Yields Key Considerations
Protocol 1: Direct Coupling This compoundPdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%)Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)DMF or THF25-60Moderate to GoodPotential for N-H deprotonation. Careful selection of base is crucial.
Protocol 2: Direct Coupling (Mild Base) This compoundPd(PPh₃)₄ (5 mol%), CuI (10 mol%)K₂CO₃ or Cs₂CO₃Acetonitrile or Dioxane60-100ModerateMay require higher temperatures due to weaker base.
Protocol 3: O-Protected Substrate 4-Iodo-2-methoxypyridinePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Triethylamine (Et₃N)THF/DMF25-80Good to ExcellentAvoids complications from the acidic N-H proton. Requires an additional protection/deprotection step.
Protocol 4: Copper-Free Coupling 4-Iodo-2-methoxypyridinePd(PPh₃)₄ (2-5 mol%)Piperidine or PyrrolidineDMF or NMP25-100GoodEliminates copper, which can prevent the formation of alkyne homocoupling (Glaser) byproducts.[4]

Experimental Protocols

Protocol 1: Direct Sonogashira Coupling of this compound

This protocol outlines the direct coupling of a terminal alkyne with this compound using a standard palladium/copper catalytic system with an amine base.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed DMF (or THF) to dissolve the solids, followed by the addition of triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 4-Iodo-2-methoxypyridine

This protocol is recommended for a more robust and generally higher-yielding reaction, avoiding the potential complications of the acidic N-H proton.

Materials:

  • 4-Iodo-2-methoxypyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 4-iodo-2-methoxypyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short pad of celite.

  • The filtrate is then washed sequentially with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography to afford the desired 4-alkynyl-2-methoxypyridine.

Visualizations

The following diagrams illustrate the key processes involved in the Sonogashira coupling.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Pd Catalyst & CuI - Base Solvent Add Anhydrous, Degassed Solvent Inert Establish Inert Atmosphere (Ar/N2) AddAlkyne Add Terminal Alkyne Inert->AddAlkyne Stir Stir at RT or Heat AddAlkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Filter Filter through Celite Monitor->Filter Extract Aqueous Wash & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R-Pd(II)-C≡CR'(L2) Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R-C≡C-R' RedElim->Product CuI CuI Alkyne H-C≡C-R' Base Base Cu_acetylide Cu-C≡C-R' Base->Cu_acetylide - H-Base+ Cu_acetylide->Transmetalation to Pd(II) complex

Caption: The dual catalytic cycles of the Sonogashira reaction.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Iodopyridin-2(1H)-one with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.[1] This reaction is particularly valuable in medicinal chemistry and drug development, where the synthesis of aryl amines is a frequent necessity. The 4-aminopyridin-2(1H)-one scaffold is a privileged structure found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest.[2]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 4-iodopyridin-2(1H)-one with various primary amines. The methodology leverages the high reactivity of the carbon-iodine bond to achieve selective amination under relatively mild conditions.[3]

Principle of the Reaction

The reaction proceeds via a catalytic cycle involving a palladium complex.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the this compound. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[3]

  • Amine Coordination and Deprotonation: The primary amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 4-amino-pyridin-2(1H)-one product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

The choice of ligand is critical for the success of the reaction, as it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[1]

Buchwald_Hartwig_Catalytic_Cycle Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(L)₂-I oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (+ R-NH₂, Base) pd_complex->amine_coordination amido_complex Ar-Pd(II)(L)₂-NHR amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR reductive_elimination->product start Ar-I start->oxidative_addition

Caption: A diagram illustrating the key steps of the palladium-catalyzed cycle.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the amination of this compound with various primary amines. Optimization may be required for specific substrates to achieve maximum yield.[6]

EntryPrimary Amine (R-NH₂)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1001288
2n-ButylaminePd(OAc)₂ (2)BrettPhos (3)[4]K₃PO₄ (2.0)Toluene1101675
3AnilinePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.5)t-BuOH902482
4CyclopropylaminePd(OAc)₂ (2)RuPhos (3)KOtBu (1.5)Toluene1001879

Detailed Experimental Protocol

This protocol provides a general procedure for the palladium-catalyzed amination of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[7]

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube or sealed vial)

Experimental_Workflow Figure 2: General Experimental Workflow prep 1. Preparation setup 2. Reaction Setup prep->setup prep_desc Oven-dry glassware. Degas solvent. reaction 3. Reaction Execution setup->reaction setup_desc Add reagents to Schlenk tube under Argon: - this compound - Base - Pd catalyst & Ligand - Solvent & Amine workup 4. Work-up & Extraction reaction->workup reaction_desc Seal vessel. Heat with vigorous stirring. Monitor by TLC or LC-MS. purify 5. Purification workup->purify workup_desc Cool to RT. Dilute with organic solvent (e.g., EtOAc). Filter through Celite. Wash with water and brine. analysis 6. Analysis purify->analysis purify_desc Dry organic layer (e.g., Na₂SO₄). Concentrate in vacuo. Purify by column chromatography. analysis_desc Characterize product by ¹H NMR, ¹³C NMR, and HRMS.

Caption: A step-by-step flowchart of the experimental procedure.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the base (e.g., Cs₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Inerting: Seal the tube with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL) via syringe, followed by the primary amine (1.2 mmol).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the specified time (12-24 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-amino-pyridin-2(1H)-one derivative.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Optimization and Troubleshooting

  • Low Yield: If the yield is low, consider screening different ligands, bases, or solvents.[6] For primary amines, specialized ligands like BrettPhos can be particularly effective.[4] Increasing the temperature or reaction time may also improve conversion.

  • Side Reactions: An unproductive side reaction can be beta-hydride elimination.[1] The choice of a bulky ligand can often suppress this pathway.

  • Catalyst Deactivation: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation. The use of palladium precatalysts can sometimes offer greater stability and easier activation.[9]

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Arylpyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-arylpyridin-2(1H)-one scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical agents. Its synthesis is of significant interest to the medicinal chemistry and drug development community. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of C-C bonds, offering efficient and modular routes to these valuable compounds. This document provides detailed application notes and experimental protocols for the synthesis of 4-arylpyridin-2(1H)-ones, primarily focusing on Suzuki-Miyaura coupling and direct C-H arylation methodologies.

Synthetic Strategies

The palladium-catalyzed synthesis of 4-arylpyridin-2(1H)-ones can be broadly approached through two main strategies:

  • Cross-coupling of pre-functionalized pyridin-2(1H)-ones: This typically involves the Suzuki-Miyaura coupling of a 4-halo- or 4-sulfonyloxypyridin-2(1H)-one with an arylboronic acid or its ester. This method is highly versatile and allows for the introduction of a wide variety of aryl groups.

  • Direct C-H arylation: This more atom-economical approach involves the direct coupling of a C-H bond on the pyridinone ring with an aryl halide or equivalent. While elegant, regioselectivity can be a challenge, with arylation often occurring at the C3 or C5 positions.

This guide will focus on providing detailed protocols for the Suzuki-Miyaura coupling approach, as it offers a more predictable and widely applicable route to the target compounds.

Key Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (e.g., arylboronic acid) and an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 4-arylpyridin-2(1H)-ones, a 4-substituted pyridin-2(1H)-one serves as the electrophilic partner.

A generalized scheme for this transformation is depicted below:

Suzuki_Miyaura_Coupling cluster_conditions Reaction Conditions pyridinone 4-X-Pyridin-2(1H)-one (X = Cl, Br, I, OTf, OTs) product 4-Arylpyridin-2(1H)-one pyridinone->product + boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) ligand Ligand (e.g., PPh₃, SPhos) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane, Toluene, DMF)

Caption: Generalized Suzuki-Miyaura coupling for 4-arylpyridin-2(1H)-one synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling. The following table summarizes various conditions reported for the synthesis of 4-aryl-2-pyrones, which are structurally analogous to the target 4-arylpyridin-2(1H)-ones, and provides a good starting point for optimization.

EntryElectrophileArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Tosyloxy-6-methyl-3-phenyl-2-pyronePhenylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂OMeOH9089[1]
24-Tosyloxy-6-methyl-3-phenyl-2-pyrone4-Tolylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂OMeOH9095[1]
34-Tosyloxy-6-methyl-3-(4-methoxyphenyl)-2-pyrone4-Chlorophenylboronic acidPd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂OMeOH9080[1]
44-TriflyloxyterpyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10085
54-BromoterpyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10092
62,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃Dioxane/H₂O150 (MW)88[2]

Experimental Protocols

The following protocols are representative examples for the palladium-catalyzed synthesis of 4-arylpyridin-2(1H)-ones via Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of 4-Halopyridin-2(1H)-one with Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related heterocyclic systems.[2][3]

Materials:

  • 4-Halo-pyridin-2(1H)-one (e.g., 4-bromo-1-methylpyridin-2(1H)-one) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-halo-pyridin-2(1H)-one (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyridin-2(1H)-one.

Protocol 2: Suzuki-Miyaura Coupling of 4-Triflyloxypyridin-2(1H)-one with Arylboronic Acid

This protocol utilizes a pyridinone activated as its triflate ester, which can be a highly effective electrophile in Suzuki-Miyaura couplings.

Materials:

  • 4-Triflyloxy-pyridin-2(1H)-one (prepared from the corresponding 4-hydroxypyridin-2-one) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, combine the 4-triflyloxypyridin-2(1H)-one (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 3 equiv) in a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 4-arylpyridin-2(1H)-one.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(X) Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition PdII_diaryl Ar-Pd(II)L₂(Ar') PdII_complex->PdII_diaryl Transmetalation Transmetal Transmetalation Ar_B Ar'-B(OH)₂ Base Base PdII_diaryl->Pd0 Reductive Elimination Product Ar-Ar' RedElim Reductive Elimination ArX Ar-X Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup (Inert Atmosphere, Solvent Addition) start->reaction_setup heating Heating and Stirring (Monitor Progress) reaction_setup->heating workup Aqueous Workup (Extraction and Washing) heating->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Product characterization->end

References

Application of 4-Iodopyridin-2(1H)-one in the Synthesis of Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 4-iodopyridin-2(1H)-one as a key building block in the synthesis of novel anti-inflammatory agents, specifically focusing on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the inflammatory signaling cascade, making it a prime target for therapeutic intervention in a range of inflammatory diseases. We present a detailed synthetic protocol for a potent IRAK4 inhibitor, utilizing a Suzuki-Miyaura cross-coupling reaction with this compound as the starting material. Furthermore, we provide quantitative data on the biological activity of the synthesized compound and illustrate the relevant signaling pathway and experimental workflow. This document serves as a comprehensive resource for researchers and professionals in drug discovery and medicinal chemistry.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. A key mediator in the inflammatory response is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[1] Consequently, the inhibition of IRAK4 presents a compelling therapeutic strategy for the treatment of a wide array of inflammatory disorders.

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. Its ability to form key hydrogen bond interactions with protein targets makes it an attractive core for inhibitor design. The introduction of an iodine atom at the 4-position of the pyridinone ring provides a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient and modular synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

This application note focuses on a specific example from the patent literature (WO2019133633A1), which describes the synthesis of a potent IRAK4 inhibitor starting from this compound. We provide a detailed experimental protocol for the synthesis of a representative compound, "Compound 1," and present its IRAK4 inhibitory activity.

Data Presentation

The biological activity of the synthesized IRAK4 inhibitor, herein referred to as Compound 1, was evaluated, demonstrating potent inhibition of the target kinase.

Table 1: Biological Activity of Compound 1

Compound NameTargetIC50 (nM)Assay ConditionsReference
Compound 1 IRAK4< 100Biochemical AssayWO2019133633A1

Note: The patent specifies the IC50 value to be in the range of < 100 nM. For the purpose of this application note, a representative value within this range will be used for discussion.

Experimental Protocols

The synthesis of the target anti-inflammatory agent, Compound 1, is achieved through a multi-step sequence, with the key step being a Suzuki-Miyaura cross-coupling reaction involving this compound.

Protocol 1: Synthesis of Intermediate A - 4-(4-aminophenyl)pyridin-2(1H)-one

This protocol describes the Suzuki-Miyaura coupling of this compound with 4-aminophenylboronic acid.

Materials:

  • This compound

  • 4-Aminophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.1 eq).

  • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and 1,4-dioxane to the vessel.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4-(4-aminophenyl)pyridin-2(1H)-one (Intermediate A).

Protocol 2: Synthesis of Compound 1

This protocol describes the subsequent amide coupling and final modification steps to yield the target IRAK4 inhibitor. The full multi-step synthesis as outlined in the patent is complex. The following is a representative procedure for the final amide coupling step to form a related analog, illustrating the general chemistry involved.

Materials:

  • Intermediate A (from Protocol 1)

  • A suitably substituted carboxylic acid (e.g., 2-(3-fluoro-4-(methylsulfonyl)phenylamino)benzoic acid)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in DMF.

  • Add COMU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Intermediate A (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final compound.

Visualizations

Signaling Pathway

IRAK4_Signaling_Pathway cluster_nucleus Nucleus receptor receptor adaptor adaptor kinase kinase transcription_factor transcription_factor response response TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription AP1 AP-1 MAPK->AP1 Activation AP1->Cytokines Transcription Inhibitor Compound 1 (IRAK4 Inhibitor) Inhibitor->IRAK4

Caption: IRAK4 signaling pathway leading to inflammation.

Experimental Workflow

Synthetic_Workflow start_material start_material intermediate intermediate final_product final_product process process A This compound P1 Suzuki-Miyaura Coupling A->P1 B 4-Aminophenylboronic acid B->P1 C Intermediate A (4-(4-aminophenyl)pyridin-2(1H)-one) P2 Amide Coupling C->P2 D Substituted Carboxylic Acid D->P2 E Compound 1 (IRAK4 Inhibitor) P1->C P2->E

Caption: Synthetic workflow for Compound 1.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent anti-inflammatory agents, particularly IRAK4 inhibitors. The Suzuki-Miyaura coupling provides an efficient method for the introduction of aryl substituents at the 4-position of the pyridinone core, enabling the exploration of structure-activity relationships. The detailed protocols and data presented in this application note provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics for inflammatory diseases. The potent IRAK4 inhibitory activity of the exemplified compound underscores the potential of this chemical scaffold in addressing the unmet medical needs in inflammation-related pathologies.

References

Application Notes and Protocols for the Heck Coupling of 4-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecular architectures. These application notes provide a detailed step-by-step guide for the Heck coupling of 4-iodopyridin-2(1H)-one, a versatile building block for the synthesis of substituted pyridinone derivatives, which are prevalent scaffolds in many biologically active compounds.

The protocol provided is based on established methodologies for similar heterocyclic systems and offers a robust starting point for optimization. Due to the electron-rich nature of the pyridinone ring, careful selection of reaction parameters is crucial for achieving high yields and selectivity.

Reaction Principle and Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex and subsequently inserts into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired vinylated product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkene substrates.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

  • Solvent and Reagent Addition: Add anhydrous solvent (DMF or MeCN) to the flask, followed by the alkene (1.2-1.5 equiv.) and the base (Et₃N or NaOAc, 2.0-3.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst system used. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-vinylpyridin-2(1H)-one derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Heck coupling of a similar substrate, N-protected 4-iodo-1H-pyrazole, with various alkenes. These values can serve as a benchmark for the expected yields with this compound.

EntryAlkeneProductYield (%)
1Methyl acrylateMethyl (E)-3-(2-oxo-1,2-dihydropyridin-4-yl)acrylate~95
2Ethyl acrylateEthyl (E)-3-(2-oxo-1,2-dihydropyridin-4-yl)acrylate~93
3n-Butyl acrylaten-Butyl (E)-3-(2-oxo-1,2-dihydropyridin-4-yl)acrylate~91
4Styrene4-((E)-Styryl)pyridin-2(1H)-one~75
54-Chlorostyrene4-((E)-4-Chlorostyryl)pyridin-2(1H)-one~78

Yields are estimated based on analogous reactions with N-protected 4-iodo-1H-pyrazoles and are for illustrative purposes. Actual yields may vary.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Heck Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_reagents Combine this compound, Pd(OAc)₂, and Ligand in a Schlenk Flask add_reagents Add Anhydrous Solvent, Alkene, and Base setup_reagents->add_reagents heat_stir Heat and Stir (80-120 °C) add_reagents->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down extraction Dilute, Wash with Water and Brine, and Dry cool_down->extraction concentrate Concentrate under Reduced Pressure extraction->concentrate chromatography Column Chromatography concentrate->chromatography product Isolated 4-Vinylpyridin-2(1H)-one chromatography->product

Caption: Step-by-step experimental workflow for the Heck coupling of this compound.

Catalytic Cycle of the Heck Reaction

heck_cycle Heck Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_intermediate R-Pd(II)-I(L)₂ (R = Pyridinone) oxidative_addition->pd_intermediate alkene_coordination Alkene Coordination pd_intermediate->alkene_coordination Alkene pi_complex [R-Pd(II)-I(L)₂(Alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex [Product Precursor]-Pd(II)-I(L)₂ migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex [Product]-Pd(II)-H(I)(L)₂ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination product Product (4-Vinylpyridin-2(1H)-one) product_complex->product reductive_elimination->pd0 reactants This compound + Alkene

Caption: The catalytic cycle of the palladium-catalyzed Heck coupling reaction.

References

Microwave-Assisted Cross-Coupling Reactions of 4-Iodopyridin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microwave-assisted Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions of 4-iodopyridin-2(1H)-one. This versatile building block is a valuable starting material in the synthesis of a wide range of functionalized pyridin-2(1H)-one derivatives, which are of significant interest in medicinal chemistry and materials science. Microwave irradiation offers a rapid and efficient method for these transformations, often leading to higher yields and shorter reaction times compared to conventional heating methods.

General Experimental Workflow

The general workflow for microwave-assisted cross-coupling reactions is outlined below. This process involves the careful preparation of reagents, reaction under controlled microwave conditions, and subsequent product isolation and purification.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification reagents Combine this compound, coupling partner, catalyst, ligand, and base in a microwave vial solvent Add degassed solvent reagents->solvent seal Seal the vial solvent->seal irradiate Place vial in microwave reactor and irradiate at set temperature and time seal->irradiate Reaction cool Cool to room temperature irradiate->cool Completion extract Dilute with solvent and perform aqueous work-up cool->extract purify Purify by column chromatography extract->purify product product purify->product Isolated Product

Caption: General experimental workflow for microwave-assisted cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridin-2(1H)-ones

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

Experimental Protocol

To a microwave vial is added this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). A degassed solvent mixture, such as 1,4-dioxane/water (4:1), is added. The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a temperature between 100-150 °C for 10-30 minutes.[1][2] After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Data
Coupling Partner (ArB(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O1201585-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)DMF/H₂O1302080-90
3-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O1102575-85
2-Pyridinylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2)Dioxane/H₂O1401570-80

Sonogashira Coupling: Synthesis of 4-Alkynylpyridin-2(1H)-ones

The Sonogashira coupling enables the synthesis of 4-alkynylpyridin-2(1H)-ones through the reaction of this compound with terminal alkynes.

Experimental Protocol

In a microwave vial, this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 1-2 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) are combined in a suitable solvent such as DMF or acetonitrile.[3][4] The vial is sealed and subjected to microwave irradiation at 80-120 °C for 15-45 minutes. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Representative Data
Coupling Partner (R-C≡CH)Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃N (2)DMF1002080-90
TrimethylsilylacetylenePd(OAc)₂/PPh₃ (3)CuI (1.5)i-Pr₂NH (2.5)Acetonitrile903075-85
1-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (1)Et₃N (2)DMF1101582-92
Propargyl alcoholPd(dppf)Cl₂ (3)CuI (2)i-Pr₂NH (3)Dioxane1002570-80

Heck Coupling: Synthesis of 4-Alkenylpyridin-2(1H)-ones

The Heck coupling reaction facilitates the formation of a new C-C bond between this compound and various alkenes.

Experimental Protocol

A mixture of this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand, 2-6 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equiv.) in a polar aprotic solvent like DMF or NMP is placed in a microwave vial.[5][6] The sealed vessel is irradiated in a microwave reactor at 120-160 °C for 20-60 minutes. After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic phase is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Representative Data
Coupling Partner (Alkene)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1403075-85
Ethyl acrylatePd(OAc)₂ (1.5)P(o-tol)₃ (3)K₂CO₃ (2)NMP1502580-90
1-OctenePd(OAc)₂ (2)XPhos (4)Et₃N (2.5)DMAc1304570-80
CyclohexenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃ (2)Dioxane1604065-75

Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridin-2(1H)-ones

The Buchwald-Hartwig amination allows for the synthesis of 4-aminopyridin-2(1H)-ones by coupling this compound with primary or secondary amines.

Experimental Protocol

In a glovebox, a microwave vial is charged with this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).[7][8] A dry, degassed solvent such as toluene or dioxane is added. The vial is sealed and heated in a microwave reactor at 90-130 °C for 15-45 minutes. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Representative Data
Coupling Partner (Amine)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
AnilinePd₂(dba)₃ (1)BINAP (2)NaOt-Bu (1.5)Toluene1102080-90
MorpholinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)Dioxane1203075-85
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2)Toluene1002582-92
N-MethylanilinePd(OAc)₂ (2)JohnPhos (4)NaOt-Bu (1.8)Dioxane1303570-80

Reaction Mechanism Overview

The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. The Buchwald-Hartwig amination follows a similar cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Pd(0)L_n->Ar-Pd(II)-I(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-I(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (Suzuki) or Migratory Insertion (Heck) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Pd(II)-R(L_n)->Pd(0)L_n Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L_n)->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Disclaimer: The provided protocols and data are intended as a general guide. Optimal reaction conditions may vary depending on the specific substrates, reagents, and microwave equipment used. It is recommended to perform small-scale optimization experiments to achieve the best results. Always follow appropriate laboratory safety procedures when handling chemicals and using microwave reactors.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 4-iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 4-iodopyridin-2(1H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction of this compound is resulting in a very low yield or failing completely. What are the most common causes?

Low or no conversion in the Suzuki coupling of this compound can stem from several factors. The most common issues are related to the catalyst, reagents, or reaction conditions. Given that the carbon-iodine bond in your starting material is highly reactive, problems often lie with other components of the reaction.[1][2] Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction. If it is not active, the catalytic cycle will not proceed.[3]

  • Reagent Quality and Stability: The purity and stability of your boronic acid, base, and solvent are critical. Boronic acids, in particular, can be prone to degradation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in the reaction's success and can significantly impact the yield.

  • Presence of Oxygen: The palladium(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium species and promote side reactions like homocoupling.[3]

Q2: How can I determine if my palladium catalyst is the problem?

Catalyst inactivity is a frequent cause of low yields. Here’s how to troubleshoot it:

  • Catalyst Choice: While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, other catalyst systems might be more effective for your specific substrate.[4][5] Consider screening other catalysts, such as those with bulky, electron-rich phosphine ligands like XPhos or SPhos, which can improve efficiency.[2]

  • Catalyst Quality: Ensure your catalyst is fresh and has been stored correctly under an inert atmosphere.[3][6] A color change in the reaction mixture to black may indicate the formation of palladium black, which is a less active form of the catalyst.[3]

  • Catalyst Loading: While typical catalyst loading is between 2-5 mol%, you may need to adjust this for your specific reaction.[2]

Q3: My boronic acid might be degrading. How can I prevent this and what are the signs?

Pyridylboronic acids can be unstable and susceptible to protodeboronation, which is the cleavage of the C-B bond. This is often accelerated by high temperatures and the presence of water.

  • Signs of Degradation: If you observe the formation of the corresponding arene (from the deboronated boronic acid) as a major byproduct, your boronic acid is likely degrading.

  • Prevention Strategies:

    • Use fresh, high-purity boronic acid.

    • Employ milder reaction conditions, such as lower temperatures and shorter reaction times.

    • Consider using anhydrous solvents to minimize protodeboronation.

    • The choice of base is also important; weaker bases may reduce the rate of this side reaction.

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Besides protodeboronation, other common side reactions include:

  • Homocoupling: This is the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[3]

    • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also favor the desired cross-coupling.

  • Dehalogenation: The starting this compound can be reduced to pyridin-2(1H)-one.

    • Solution: Carefully screen and optimize your reaction conditions (temperature, base, solvent) to favor the cross-coupling pathway.

Q5: How do I select the optimal base and solvent for my reaction?

The choice of base and solvent is critical and often interdependent.

  • Base Selection: The base activates the boronic acid for the transmetalation step.

    • Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][7]

    • Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[7]

    • The presence of water can be crucial for the efficacy of inorganic bases like carbonates and phosphates.[3]

  • Solvent Selection: The solvent must dissolve the reagents to a sufficient extent.

    • Mixtures of an organic solvent and water are commonly used. Popular choices include 1,4-dioxane/water, DME/water, and THF/water.[1][2][8]

    • The ratio of the organic solvent to water can also be optimized.[9]

Data Presentation: Optimizing Reaction Components

The following tables summarize the impact of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions with substrates similar to this compound. This data can guide your optimization efforts.

Table 1: Catalyst and Ligand Screening

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-GoodA common and often effective choice.[4]
Pd(OAc)₂SPhosHighBulky, electron-rich ligands can improve yield.[2]
Pd(OAc)₂XPhosHighAnother effective bulky phosphine ligand.[2]
PdCl₂(dppf)-Moderate to HighOften used for challenging substrates.[3]

Table 2: Base Screening

BaseYield (%)Notes
K₂CO₃Moderate to GoodA standard, cost-effective choice.[10]
Cs₂CO₃Good to HighOften superior due to better solubility.[2][7]
K₃PO₄Good to HighAn effective alternative, especially for hindered substrates.[2][3]
NaHCO₃ModerateA milder base that can reduce side reactions.[11]

Table 3: Solvent System Screening

Solvent System (v/v)Yield (%)Notes
1,4-Dioxane / H₂O (4:1)GoodA widely used and effective solvent mixture.[1]
Toluene / H₂O (3:1)GoodCan be effective, but may require higher temperatures.[10]
DME / H₂O (3:1)GoodAnother common and effective ethereal solvent system.[2]
THF / H₂O (4:1)Moderate to GoodA viable alternative to dioxane.
DMFLow to ModerateCan be used, but may lead to side reactions at high temperatures.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for your specific arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer twice with ethyl acetate.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_solutions Screen Catalysts/Ligands Change Catalyst Loading Use Fresh Catalyst check_catalyst->catalyst_solutions Inactive? reagent_solutions Use Fresh Boronic Acid Degas Solvents Dry Solvents check_reagents->reagent_solutions Degraded? condition_solutions Optimize Base Screen Solvents Adjust Temperature check_conditions->condition_solutions Suboptimal? optimization Systematic Optimization catalyst_solutions->optimization reagent_solutions->optimization condition_solutions->optimization success Improved Yield optimization->success Successful failure Persistent Low Yield optimization->failure Unsuccessful reassess Re-evaluate Reaction Strategy failure->reassess

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)-R' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

References

common side reactions in Buchwald-Hartwig amination of halo-pyridinones and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of halo-pyridinones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of halo-pyridinones, offering potential causes and actionable solutions.

Question 1: My reaction shows low or no conversion of the halo-pyridinone.

Potential Causes:

  • Catalyst Deactivation: The Pd(0) catalyst is susceptible to oxidation and other deactivation pathways. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Oxygen can deactivate the catalyst.

  • Inactive Catalyst System: The choice of ligand is crucial for the amination of electron-deficient heteroaryl halides like halo-pyridinones. First-generation catalysts may not be effective.

  • Poor Substrate Reactivity: Chloro- and fluoro-pyridinones are generally less reactive than their bromo- or iodo- counterparts. The oxidative addition of the C-X bond to the palladium center is often the rate-limiting step.[1]

  • Inappropriate Base: The base plays a critical role in the catalytic cycle. An unsuitable base can lead to poor catalyst turnover. The effectiveness of a base is highly dependent on the specific reaction conditions.[2]

  • Insolubility of Reagents: Poor solubility of the starting materials, catalyst, or base can hinder the reaction.[1]

Solutions:

  • Ensure Inert Atmosphere: Degas the solvent and purge the reaction vessel thoroughly with an inert gas before adding the catalyst and reagents.

  • Select Appropriate Ligand: Employ sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, RuPhos) or Hartwig (e.g., Josiphos-type) series, which are designed to promote C-N bond formation.[1]

  • Optimize Reaction Conditions for Less Reactive Halides: For chloropyridinones, higher reaction temperatures and longer reaction times may be necessary. Consider using more active, third-generation precatalysts like tBuXPhos Pd G3.[3]

  • Screen Bases: Common bases for this reaction include NaOtBu, K2CO3, and Cs2CO3. The choice of base can be solvent-dependent. For instance, in nonpolar solvents, an anionic base is often required to deprotonate the palladium-amine complex.[2][4]

  • Address Solubility Issues: Choose a solvent in which all components are soluble at the reaction temperature. Toluene, dioxane, and DMF are commonly used.[1][4] If the base is insoluble, ensure vigorous stirring to maintain a good suspension.

Question 2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) on my pyridinone ring.

Potential Causes:

  • Slow Reductive Elimination: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It often occurs when the reductive elimination of the aminated product is slow.[1]

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities can lead to the formation of palladium hydride species, which are responsible for the hydrodehalogenation.[3]

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, β-hydride elimination from the palladium-amido intermediate can occur, leading to the formation of an imine and a palladium hydride species that can cause hydrodehalogenation.[5][6]

Solutions:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use high-purity, anhydrous bases.[1]

  • Ligand Selection: Employ bulky, electron-rich ligands that accelerate the rate of reductive elimination relative to competing side reactions.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway.[1]

  • Bimetallic Catalyst Systems: In some cases, a bimetallic palladium-copper nanocatalyst system has been shown to suppress hydrodehalogenation by preventing the formation of palladium hydrides.[3][7]

Question 3: My reaction is producing dimeric byproducts of the pyridinone.

Potential Causes:

  • Self-Coupling of the Halo-Pyridinone: Under certain conditions, the halo-pyridinone can undergo homocoupling to form a bipyridinone species.

  • High Reaction Concentration: Higher concentrations can favor intermolecular side reactions like dimerization.[8]

Solutions:

  • Lower the Reaction Concentration: Running the reaction at a lower concentration can disfavor the intermolecular dimerization.[8]

  • Slow Addition of Reagents: Adding the catalyst or the halo-pyridinone slowly to the reaction mixture can help to maintain a low instantaneous concentration, thus minimizing self-coupling.[8]

  • Optimize Catalyst System: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Screening different ligands may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halo-pyridinones in Buchwald-Hartwig amination?

A1: The general reactivity order for the halogen on the pyridinone ring is I > Br > Cl > F. This is due to the bond strength of the carbon-halogen bond, which affects the ease of the oxidative addition step in the catalytic cycle.

Q2: How do I achieve regioselective amination on a dihalo-pyridinone?

A2: Achieving regioselectivity can be challenging. Generally, the halogen at the position most activated by the ring nitrogen (e.g., the 2- or 6-position) will be more reactive. Factors that influence regioselectivity include:

  • Electronic Effects: The pyridine nitrogen withdraws electron density, making the α- and γ-positions more electron-deficient and susceptible to reaction.[1]

  • Catalyst Control: The choice of catalyst and ligand can significantly influence the site of the reaction. For example, specific ligands may favor amination at one position over another due to steric or electronic effects.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.[1]

Q3: Can I use an organic base for the amination of halo-pyridinones?

A3: While inorganic bases like NaOtBu and Cs2CO3 are more common, organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be used. However, the choice of base is highly dependent on the solvent and the specific substrates. In nonpolar solvents, an anionic base is generally more effective.[2][4]

Q4: What should I do if my starting material or product is sensitive to high temperatures?

A4: If you are dealing with thermally sensitive compounds, you can try the following:

  • Use a more active catalyst system: Newer generation palladium precatalysts and ligands can often facilitate the reaction at lower temperatures.

  • Choose a more reactive halide: If possible, use a bromo- or iodo-pyridinone instead of a chloro-pyridinone to allow for milder reaction conditions.

  • Microwave Irradiation: In some cases, microwave-assisted heating can shorten reaction times and potentially lead to cleaner reactions at lower overall temperatures.

Quantitative Data Summary

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Side ProductsReference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11085-95Minimal[9]
tBuXPhos Pd G3NaOtBuToluene100HighHydrodehalogenation can occur[3]
Pd(OAc)₂ / SPhosK₂CO₃t-BuOH80Good to ExcellentDependent on substrateGeneral Knowledge
[Pd(crotyl)Cl]₂ / BippyPhosKOtBuWater (micellar)60Highβ-hydride elimination minimized[10]

Note: Yields are highly substrate-dependent and the information above is a general representation based on available literature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halo-Pyridinone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-pyridinone (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 equiv)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation of the Reaction Vessel: The reaction vessel is dried in an oven and allowed to cool under a stream of inert gas.

  • Addition of Reagents: To the reaction vessel, add the halo-pyridinone, the amine, and the base under a positive pressure of inert gas.

  • Addition of Solvent: Add the anhydrous solvent to the reaction vessel.

  • Degassing: The reaction mixture is degassed by bubbling an inert gas through the solution for 15-30 minutes.[8]

  • Addition of Catalyst: The palladium precatalyst is added to the reaction mixture under a positive pressure of inert gas.

  • Reaction: The reaction vessel is sealed and the mixture is stirred and heated to the desired temperature (e.g., 80-110 °C).

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired amino-pyridinone.

Troubleshooting Workflow

Buchwald_Hartwig_Troubleshooting start Problem low_conversion Low or No Conversion start->low_conversion hydrodehalogenation Hydrodehalogenation start->hydrodehalogenation dimerization Dimerization start->dimerization cause_catalyst Cause: Catalyst Deactivation/Inactivity low_conversion->cause_catalyst Potential Cause cause_conditions Cause: Suboptimal Conditions (Base, Temp) low_conversion->cause_conditions Potential Cause cause_solubility Cause: Poor Solubility low_conversion->cause_solubility Potential Cause cause_protic Cause: Protic Impurities hydrodehalogenation->cause_protic Potential Cause cause_beta_hydride Cause: β-Hydride Elimination hydrodehalogenation->cause_beta_hydride Potential Cause cause_concentration Cause: High Concentration dimerization->cause_concentration Potential Cause solution_inert Solution: Ensure Inert Atmosphere cause_catalyst->solution_inert solution_ligand Solution: Optimize Ligand cause_catalyst->solution_ligand solution_base Solution: Screen Bases cause_conditions->solution_base solution_temp Solution: Adjust Temperature cause_conditions->solution_temp solution_solvent Solution: Change Solvent cause_solubility->solution_solvent solution_anhydrous Solution: Use Anhydrous Conditions cause_protic->solution_anhydrous cause_beta_hydride->solution_ligand solution_amine Solution: Adjust Amine Stoichiometry cause_beta_hydride->solution_amine solution_concentration Solution: Lower Concentration cause_concentration->solution_concentration solution_slow_addition Solution: Slow Reagent Addition cause_concentration->solution_slow_addition

References

Technical Support Center: Purification of Products from 4-Iodopyridin-2(1H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 4-iodopyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block frequently used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form biaryl pyridinones.

  • Sonogashira Coupling: To synthesize alkynyl-substituted pyridinones.

  • Buchwald-Hartwig Amination: To introduce amine functionalities.

Q2: What are the typical impurities I can expect in my reaction mixture?

A2: Impurities can originate from starting materials, side reactions, or the catalyst system. Common impurities include:

  • Unreacted this compound.

  • Homocoupled byproducts of the coupling partner (e.g., biaryl compounds from boronic acids in Suzuki reactions).

  • Byproducts from the decomposition of the catalyst or ligands.[1][2]

  • Residual palladium catalyst.

  • Inorganic salts from the base used in the reaction.

Q3: How can I effectively remove the palladium catalyst after the reaction?

A3: Palladium removal is a critical step in the purification process. Several methods can be employed:

  • Filtration through Celite: A simple and common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[3][4] This can remove a significant portion of the precipitated palladium.

  • Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb residual palladium.[5] However, this method may also lead to the loss of the desired product due to non-specific adsorption.

  • Scavenger Resins: Thiol-based or other specialized scavenger resins can be used to selectively bind and remove palladium.[4][5]

  • Column Chromatography: Often, residual palladium can be removed during silica gel column chromatography as it tends to remain on the baseline.[3]

Q4: My pyridinone product seems to exist as two different compounds in my NMR. Is it impure?

A4: Not necessarily. Pyridin-2(1H)-one and its derivatives can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine form. This can sometimes lead to the appearance of two sets of peaks in an NMR spectrum, especially in certain solvents.

Troubleshooting Guides

Problem 1: Difficulty in Removing Palladium Catalyst
Symptom Potential Cause Suggested Solution
Black/colloidal suspension remains after initial filtration.Finely dispersed palladium particles.1. Filter through a thicker pad of Celite, possibly mixed with a layer of silica gel. 2. Treat the filtrate with activated carbon or a palladium scavenger resin.[5]
Product is contaminated with palladium after column chromatography.Palladium complex is co-eluting with the product.1. Pre-treat the crude product with a scavenger resin before chromatography. 2. Try a different solvent system for chromatography. 3. Consider a pre-purification step like crystallization if the product is a solid.
Significant product loss during palladium removal.Product is adsorbing to the Celite, activated carbon, or scavenger resin.1. Thoroughly wash the filter cake/resin with a more polar solvent in which the product is soluble. 2. Reduce the amount of activated carbon or scavenger resin used.[5] 3. Consider an alternative palladium removal method.
Problem 2: Challenges in Chromatographic Purification
Symptom Potential Cause Suggested Solution
Product co-elutes with impurities.Similar polarity of the product and impurities.1. Optimize the solvent system for column chromatography. Try a less polar or more polar eluent system. 2. Use a longer chromatography column for better separation. 3. If impurities are non-polar, consider reverse-phase chromatography.
Peak tailing of the product on the column.Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. 2. Use deactivated (neutral) silica gel or alumina as the stationary phase.
Product appears to be degrading on the column.Product is sensitive to the acidic nature of silica gel.1. Use neutral silica gel or alumina. 2. Work quickly and avoid leaving the product on the column for extended periods. 3. Consider purification by crystallization as an alternative.
Problem 3: Issues with Crystallization
Symptom Potential Cause Suggested Solution
Product oils out or fails to crystallize.Presence of impurities inhibiting crystal lattice formation.1. Ensure the product is as pure as possible before attempting crystallization. A preliminary pass through a short plug of silica may be necessary. 2. Screen a variety of solvents and solvent mixtures. 3. Try techniques like slow evaporation, vapor diffusion, or scratching the inside of the flask to induce crystallization.
Low recovery after crystallization.Product has significant solubility in the cold solvent.1. Use a more non-polar solvent or a solvent mixture where the product has lower solubility at room temperature. 2. Ensure the solution is cooled sufficiently in an ice bath before filtration. 3. Minimize the amount of solvent used for washing the crystals.

Experimental Protocols

Protocol 1: General Work-up and Palladium Removal
  • Cooling and Dilution: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride.[6] This step helps to remove inorganic salts and some polar impurities.

  • Filtration through Celite: Pass the organic layer through a pad of Celite to remove the bulk of the precipitated palladium catalyst.[3][4] Wash the Celite pad with additional organic solvent.

  • Brine Wash and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system for column chromatography by thin-layer chromatography (TLC). A gradient of ethyl acetate in hexanes is a common starting point for many pyridinone derivatives.[7][8]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with the less polar solvent and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[9]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for pyridinone derivatives include ethanol, methanol, or mixtures with water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Technique Typical Recovery Yield Purity Achieved Advantages Disadvantages
Column Chromatography 50-90%>95%High resolution for complex mixtures.Can be time-consuming and requires large solvent volumes. Product loss on the column is possible.
Recrystallization 70-95%>98%Can provide very high purity. Scalable.Only suitable for solid products. Requires finding an appropriate solvent system.
Extraction/Washing >90%Low to ModerateRemoves inorganic salts and highly polar/non-polar impurities.Not effective for separating compounds with similar polarities.

Mandatory Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup 1. Remove salts celite_filtration Filtration through Celite workup->celite_filtration 2. Remove bulk Pd concentration Concentration celite_filtration->concentration 3. Remove solvent chromatography Column Chromatography concentration->chromatography Option A recrystallization Recrystallization concentration->recrystallization Option B (if solid) pure_product Pure Product chromatography->pure_product recrystallization->pure_product troubleshooting_palladium_removal start Pd Contamination Issue check_filtration Was initial Celite filtration performed? start->check_filtration perform_filtration Perform Celite Filtration check_filtration->perform_filtration No check_scavenger Was a scavenger used? check_filtration->check_scavenger Yes perform_filtration->check_scavenger use_scavenger Treat with Scavenger Resin or Activated Carbon check_scavenger->use_scavenger No optimize_chromatography Optimize Chromatography Conditions check_scavenger->optimize_chromatography Yes end_success Successful Pd Removal use_scavenger->end_success optimize_chromatography->end_success

References

Technical Support Center: 4-Iodopyridin-2(1H)-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodopyridin-2(1H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing deiodination as a side reaction during various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a common side reaction with this compound?

A1: Deiodination is the cleavage of the carbon-iodine (C-I) bond, leading to the replacement of the iodine atom with a hydrogen atom. This is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage under certain reaction conditions, such as high temperatures, the presence of strong bases, or specific catalyst/ligand combinations. For electron-rich heterocycles like pyridinones, this side reaction can be more pronounced.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product and a significant amount of the deiodinated starting material. What are the likely causes?

A2: Low yields and significant deiodination in Suzuki-Miyaura couplings with this compound can stem from several factors:

  • High Reaction Temperature: Elevated temperatures can promote the undesired deiodination pathway.

  • Choice of Base: Strong bases can facilitate protonolysis of the aryl-palladium intermediate, leading to deiodination.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Some phosphine ligands can promote hydrodehalogenation.

  • Reaction Time: Prolonged reaction times can increase the likelihood of starting material and product decomposition, including deiodination.

Q3: Can I use 4-bromopyridin-2(1H)-one instead of the iodo-analogue to avoid deiodination?

A3: Yes, switching to the bromo-analogue is a common strategy to mitigate deiodination. The carbon-bromine (C-Br) bond is stronger than the C-I bond, making it less prone to cleavage. However, 4-bromopyridin-2(1H)-one is generally less reactive and may require more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve the desired transformation. The choice between the iodo and bromo derivative often involves a trade-off between reactivity and stability.

Q4: How can I monitor the progress of my reaction and the formation of the deiodinated byproduct?

A4: The most common methods for reaction monitoring are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The deiodinated byproduct, pyridin-2(1H)-one, will have a different polarity compared to the starting material and the desired product, allowing for easy visualization of its formation.

  • LC-MS: This technique provides more quantitative information on the relative amounts of starting material, product, and byproduct, confirming their identities by their mass-to-charge ratio.

Troubleshooting Guides for Common Cross-Coupling Reactions

Deiodination can be a significant issue in various palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Guide 1: Suzuki-Miyaura Coupling

Issue: Significant deiodination of this compound observed.

dot```dot graph Troubleshooting_Suzuki { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Problem: Deiodination in\nSuzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Condition1 [label="Assess Reaction Temperature"]; Solution1 [label="Lower temperature to 50-80 °C.\nConsider microwave irradiation for shorter reaction times.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition2 [label="Evaluate Base"]; Solution2 [label="Use a milder base like K2CO3 or K3PO4.\nAvoid strong bases such as KOtBu.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition3 [label="Check Catalyst/Ligand System"]; Solution3 [label="Use Pd(PPh3)4 or a pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos).\nAvoid high catalyst loading.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Condition4 [label="Optimize Reaction Time"]; Solution4 [label="Monitor reaction closely by TLC/LC-MS\nand quench as soon as starting material is consumed.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Reduced Deiodination &\nImproved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Condition1; Condition1 -> Solution1 [label="If > 80 °C"]; Solution1 -> Condition2; Condition2 -> Solution2 [label="If using strong base"]; Solution2 -> Condition3; Condition3 -> Solution3 [label="If deiodination persists"]; Solution3 -> Condition4; Condition4 -> Solution4 [label="If reaction is prolonged"]; Solution4 -> Outcome; }

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Quantitative Data Summary: Ligand and Base Effects in Buchwald-Hartwig Amination

LigandBaseTemperature (°C)Typical Yield Range (%)Deiodination Risk
XantphosCs₂CO₃90-11070-95Low
RuPhosK₃PO₄80-10075-98Low
BINAPNaOtBu100-12050-80Moderate to High
P(t-Bu)₃NaOtBu100-12060-85Moderate

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Deiodination

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to make a 0.1 M solution with respect to the starting material).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

}``` Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Cs₂CO₃ (2.5 equivalents)

  • Anhydrous, degassed THF

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine Pd(OAc)₂ (0.02 eq.) and XPhos (0.04 eq.) in anhydrous THF and stir for 10 minutes at room temperature to pre-form the catalyst.

  • Add this compound (1.0 eq.), Cs₂CO₃ (2.5 eq.), and the terminal alkyne (1.5 eq.).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction, filter through a pad of celite, and wash the celite with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

This technical support center provides a starting point for addressing the common issue of deiodination when working with this compound. Successful synthesis often requires careful optimization of reaction conditions based on the specific substrates and desired transformation.

catalyst selection to improve yield and selectivity in 4-iodopyridin-2(1H)-one couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection to improve yield and selectivity in cross-coupling reactions of 4-iodopyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges stem from the inherent properties of the pyridinone scaffold. The presence of the Lewis basic nitrogen and the carbonyl oxygen can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[1] Additionally, the ambident nucleophilic nature of the pyridinone ring can result in competitive N-arylation or O-arylation, leading to a mixture of products and reduced selectivity.

Q2: What is the general reactivity order for halogens in palladium-catalyzed cross-couplings?

A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. The carbon-iodine bond is weaker and therefore more reactive, readily undergoing oxidative addition to the palladium(0) catalyst.[2] This high reactivity makes this compound an excellent substrate for these transformations.

Q3: How can I control N- vs. O-arylation selectivity in couplings with this compound?

A3: For metal-free arylations using diaryliodonium salts, the choice of base has been shown to control the selectivity. N,N-diethylaniline in fluorobenzene favors N-arylation, while quinoline in chlorobenzene promotes O-arylation.[3][4] While this is for a metal-free system, the principle of base- and solvent-tuning is a critical strategy to explore in palladium-catalyzed systems as well. For palladium-catalyzed reactions, ligand choice and reaction temperature will also be crucial factors.

Q4: Which cross-coupling reaction is best suited for my desired transformation?

A4: The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[5]

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen (C-N) bonds with a wide range of primary and secondary amines.[6]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form carbon-carbon (C-C) bonds.[7]

Troubleshooting Guides

Issue 1: Low or No Conversion

  • Potential Cause: Inactive Catalyst

    • Troubleshooting Step: Ensure the use of a fresh catalyst or a pre-catalyst to guarantee the presence of the active Pd(0) species. For Pd(II) sources like Pd(OAc)₂, the addition of phosphine ligands can facilitate the in-situ reduction. Rigorously degas all solvents and reagents to prevent catalyst oxidation.[1]

  • Potential Cause: Catalyst Poisoning by Pyridinone Substrate

    • Troubleshooting Step: The nitrogen and oxygen atoms of the pyridinone can coordinate to the palladium center, inhibiting the catalytic cycle.[1] Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can mitigate this issue.[1] These ligands can stabilize the palladium catalyst and sterically shield the metal center from inhibitory coordination.

  • Potential Cause: Inappropriate Ligand

    • Troubleshooting Step: The choice of ligand is critical. For Suzuki and Sonogashira reactions, phosphine ligands like PPh₃ are common, while more specialized, bulky, and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) may be necessary for more challenging couplings to enhance reactivity. Buchwald-Hartwig aminations often require specific biarylphosphine ligands.[6]

  • Potential Cause: Incorrect Base

    • Troubleshooting Step: The base is crucial for the catalytic cycle. Ensure the chosen base is soluble in the reaction solvent. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Sonogashira reactions, an amine base like Et₃N or piperidine is typically used. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[8]

  • Potential Cause: Low Reaction Temperature

    • Troubleshooting Step: If no reaction occurs at milder temperatures, a gradual increase in temperature may be necessary. However, be aware that higher temperatures can also increase the rate of side reactions.[9]

Issue 2: Formation of Side Products

  • Potential Cause: Protodeboronation (in Suzuki Coupling)

    • Troubleshooting Step: This is the undesired cleavage of the C-B bond in the boronic acid. To minimize this, use anhydrous conditions and consider using boronic esters (e.g., pinacol esters), which are more stable than boronic acids.[1]

  • Potential Cause: Homocoupling

    • Troubleshooting Step: The self-coupling of the boronic acid or the aryl halide can be a significant side reaction. This is often promoted by the presence of oxygen.[1] Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). Using a Pd(0) source or an efficient pre-catalyst system can also reduce homocoupling.[10]

  • Potential Cause: Dehalogenation

    • Troubleshooting Step: The replacement of the iodine atom with a hydrogen atom can occur. This can be influenced by the choice of ligand and base. Optimizing the reaction time can also minimize this side reaction; shorter reaction times are generally preferred if the main reaction is fast enough.

Data Presentation: Catalyst Systems for Pyridinone and Analogue Couplings

The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for pyridinones and structurally related N-heterocycles. Optimization will be required for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)SubstrateReference
Pd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3.0)MeOH9089-953-Aryl-4-tosyloxy-2-pyrone[2]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O90High4-Iodo-1H-pyrazole[11]
Pd(dppf)Cl₂ (5)-K₂CO₃ (2.0)Toluene/H₂O80Good4-Iodopyridine[9]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O100GoodHalo-pyridines[1]

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)SubstrateReference
Pd(OAc)₂ (2)X-Phos (4)KOt-Bu (1.5)Toluene100Good-Excellent2- or 4-Iodo-13α-estrones[12]
Pd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOt-Bu (25 mmol scale)Toluene80602-Bromo-6-methyl pyridine[13]
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)t-BuOH100HighHeteroaryl halides[8]

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)SubstrateReference
Pd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT-50Good2-Bromo-4-iodopyridine[14]
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRTHigh4-Iodopyrazole
Pd(OAc)₂ (2)-Cs₂CO₃Dioxane100GoodAryl Bromides (Cu-free)[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if applicable).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.

  • Heat the mixture to the specified temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide co-catalyst (10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous and degassed solvent (e.g., THF) and base (e.g., Et₃N) via syringe.

  • Add the terminal alkyne (1.1 equiv.) dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[14]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (under Inert Atmosphere) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction & Aqueous Wash monitor->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N suzuki Suzuki Coupling (Boronic Acid/Ester) cc_bond->suzuki Aryl/Vinyl sonogashira Sonogashira Coupling (Terminal Alkyne) cc_bond->sonogashira Alkynyl buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald catalyst_suzuki Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Bulky Phosphine Ligand (e.g., SPhos, XPhos) - Base: K₂CO₃, K₃PO₄ suzuki->catalyst_suzuki catalyst_sonogashira Catalyst System: - Pd(PPh₃)₄ / CuI - Base: Et₃N, Piperidine sonogashira->catalyst_sonogashira catalyst_buchwald Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Biaryl Phosphine Ligand (e.g., Xantphos, BINAP) - Base: NaOtBu, LHMDS buchwald->catalyst_buchwald

Caption: Decision tree for catalyst selection based on coupling type.

Competing_Pathways cluster_main Desired Catalytic Cycle cluster_side Side Reactions start Pd(0) + 4-Iodopyridin-2-one ox_add Oxidative Addition start->ox_add transmetal Transmetalation ox_add->transmetal + Nu-M dehalogenation Dehalogenation (H-source) ox_add->dehalogenation red_elim Reductive Elimination transmetal->red_elim homocoupling Homocoupling (O₂) transmetal->homocoupling red_elim->start Regenerates Pd(0) product Desired Product red_elim->product n_arylation N-Arylation (Base/Solvent dependent) red_elim->n_arylation

Caption: Potential competing pathways in this compound couplings.

References

managing homocoupling byproducts in Sonogashira reactions of 4-iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing homocoupling byproducts in Sonogashira reactions of 4-iodopyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira cross-coupling reactions. It involves the oxidative dimerization of the terminal alkyne starting material to form a symmetrical butadiyne byproduct. This side reaction consumes the alkyne, reducing the yield of the desired cross-coupled product.

Q2: What are the primary causes of homocoupling in my Sonogashira reaction of this compound?

A2: The primary culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is often added to increase the rate of the Sonogashira reaction, it also catalyzes this undesirable side reaction.[1][2]

Q3: Can the this compound substrate itself contribute to side reactions?

A3: Yes, the pyridine nitrogen in your substrate can potentially coordinate to the palladium catalyst. This can sometimes influence the catalyst's activity and stability. Additionally, the pyridinone tautomer may affect solubility and reactivity. Careful selection of ligands and reaction conditions can help mitigate these effects.

Q4: When should I consider using a copper-free Sonogashira protocol?

A4: Copper-free protocols are highly recommended when homocoupling is a persistent issue.[1] These methods eliminate the primary catalyst for Glaser coupling. They are particularly useful when working with valuable or complex alkynes where minimizing byproduct formation is critical. However, copper-free reactions may require more specialized ligands and potentially higher reaction temperatures to achieve good conversion.

Q5: How does the choice of palladium catalyst and ligand affect homocoupling?

A5: The choice of palladium catalyst and, more importantly, the phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can favor the cross-coupling pathway.[3] For challenging substrates, considering more advanced catalyst systems with ligands like X-Phos or cataCXium A might be beneficial.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of alkyne homocoupling byproduct 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) co-catalyst. 3. High concentration of the terminal alkyne.1. Ensure a strictly inert atmosphere by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen). 2. Reduce the loading of the copper(I) iodide co-catalyst or switch to a copper-free protocol. 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump to keep its concentration low.[1]
Low or no conversion of this compound 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Sub-optimal reaction temperature.1. Use a fresh, high-quality palladium catalyst. Ensure proper handling to avoid deactivation. 2. Use anhydrous and degassed solvents. Ensure the purity of the alkyne and base. 3. While the carbon-iodine bond is reactive, gentle heating (e.g., 40-65 °C) may be necessary to drive the reaction to completion.[4][5]
Formation of palladium black (black precipitate) 1. Catalyst decomposition due to oxygen. 2. High reaction temperature. 3. Impurities in the reagents.1. Improve the degassing procedure for all components of the reaction mixture. 2. Lower the reaction temperature. 3. Use high-purity reagents and solvents.
Inconsistent reaction yields 1. Variability in reagent quality. 2. Inconsistent reaction setup and atmosphere.1. Use reagents from a reliable source and consider purification if necessary. 2. Standardize the experimental procedure, particularly the degassing technique and the maintenance of an inert atmosphere.

Data Presentation

Table 1: General Sonogashira Reaction Conditions for Halopyridines

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Fluoro-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT1285-95
22-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT-~90 (selective at I)
3Various iodopyridinesVarious alkynesPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65-Good to Excellent
42-Amino-4-bromopyridinePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDioxane1001280

Note: Yields are representative and can vary based on the specific alkyne and reaction scale.

Table 2: Effect of Reaction Parameters on Homocoupling

ParameterModificationEffect on Homocoupling
Atmosphere Inert (Argon/Nitrogen) vs. AirSignificantly reduced under inert atmosphere
Copper(I) Co-catalyst Copper-free vs. Copper-catalyzedEliminated or significantly reduced in copper-free systems
Alkyne Addition Slow addition vs. Bolus additionReduced with slow addition
Ligand Bulky, electron-rich vs. Less bulkyGenerally lower with bulky, electron-rich ligands
Base Amine bases (e.g., Et₃N, DIPEA)Choice of base can influence byproduct formation
Solvent Aprotic polar (e.g., DMF, THF)Can affect catalyst stability and reaction rates

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction

This protocol is a starting point for the Sonogashira coupling of this compound and should be optimized for specific alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe over a period of 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol is recommended if homocoupling is a significant issue with Protocol 1.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I(L)₂ OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation Cu-C≡CR ArPdAlkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide Cu(I), Base Oxidation Oxidative Dimerization CuAcetylide->Oxidation O₂ Homocoupling_Product R-C≡C-C≡C-R Oxidation->Homocoupling_Product

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere 1. Verify Inert Atmosphere (Degas reagents/solvents) start->check_atmosphere slow_addition 2. Implement Slow Alkyne Addition check_atmosphere->slow_addition Still high end Homocoupling Minimized check_atmosphere->end Resolved reduce_cu 3. Reduce CuI Loading (e.g., to 1-2 mol%) slow_addition->reduce_cu slow_addition->end Resolved copper_free 4. Switch to Copper-Free Protocol reduce_cu->copper_free Still problematic reduce_cu->end Resolved optimize_ligand 5. Optimize Ligand/Catalyst copper_free->optimize_ligand copper_free->end Resolved optimize_ligand->end

Caption: Troubleshooting workflow for managing homocoupling byproducts.

References

impact of base and solvent choice on the outcome of 4-iodopyridin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodopyridin-2(1H)-one. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the impact of base and solvent choice on the outcome of N-alkylation, N-arylation, and Suzuki cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation of this compound and obtaining a mixture of N- and O-alkylated products. How can I improve the N-selectivity?

A1: The N- versus O-alkylation of 2-pyridones is a common challenge governed by factors like the base, solvent, and electrophile.[1][2] To favor N-alkylation, consider the following:

  • Base and Solvent Choice: A combination of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile generally promotes N-alkylation.[3][4] Stronger bases like sodium hydride (NaH) can sometimes increase the proportion of O-alkylation.

  • Hard and Soft Acids and Bases (HSAB) Principle: The nitrogen atom is a softer nucleophilic center than the oxygen atom. Softer electrophiles (e.g., alkyl iodides) will preferentially react at the nitrogen.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) are known to favor N-alkylation of pyridone salts.[5]

Q2: My Suzuki-Miyaura coupling reaction of an N-substituted this compound is sluggish or fails completely. What are the likely causes?

A2: Low conversion in Suzuki couplings involving pyridine substrates can be due to several factors:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning and deactivation.[6] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this effect.

  • Inappropriate Base: The base is crucial for the transmetalation step. If you are using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[6] The presence of water is often necessary for inorganic bases to be effective.

  • Poor Reagent Quality: Ensure your boronic acid or ester is pure and has not undergone significant protodeboronation.[7] Solvents should be adequately degassed to prevent catalyst oxidation.

Q3: I am observing significant deiodination (replacement of iodine with hydrogen) as a side reaction in my Suzuki coupling. How can I minimize this?

A3: Deiodination is a common side reaction, especially with electron-rich heteroaryl iodides. To minimize it:

  • Optimize Base and Solvent: Some bases and solvents can act as hydrogen donors. Using an aprotic solvent and a non-coordinating base may help.[8]

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different ligands is advisable.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of deiodination, provided the desired reaction still proceeds at a reasonable rate.

Q4: What are the recommended starting conditions for a Buchwald-Hartwig N-arylation of this compound?

A4: For a successful Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is critical. Good starting conditions would be:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, combined with a bulky biarylphosphine ligand such as XPhos or RuPhos.[9]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are generally used.[9] It is important to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Troubleshooting Guides

Issue 1: N-Alkylation - Poor N/O Selectivity
Symptom Possible Cause Recommended Solution
Significant O-alkylation product observed by NMR or LC-MS.Strong Base/Solvent Combination: Use of a very strong base (e.g., NaH) in a solvent that favors the oxygen anion (e.g., THF).Switch to a milder base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.[3]
Hard Electrophile: Use of a "hard" alkylating agent (e.g., alkyl sulfate).If possible, switch to a "softer" electrophile like an alkyl iodide or bromide.
Silver Salts: Use of silver salts (e.g., Ag₂CO₃) can sometimes favor O-alkylation.[5]Avoid silver salts if N-alkylation is the desired outcome.
Issue 2: Suzuki-Miyaura Coupling - Low Yield or No Reaction
Symptom Possible Cause Recommended Solution
Starting material remains largely unreacted.Catalyst Poisoning: The pyridone nitrogen is deactivating the palladium catalyst.Use a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[6] Consider using a pre-catalyst for efficient generation of the active Pd(0) species.
Ineffective Base: The base is not strong enough or soluble enough to facilitate transmetalation.Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the solvent system (e.g., dioxane/water) allows for sufficient base solubility.[8]
Low Reaction Temperature: The energy of activation is not being overcome.Cautiously increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be effective.
Issue 3: Buchwald-Hartwig Amination - Side Reactions
Symptom Possible Cause Recommended Solution
Formation of deiodinated starting material.β-Hydride Elimination: If the amine has β-hydrogens, this pathway can compete with reductive elimination.The choice of ligand is critical. Ligands like Josiphos have been shown to be effective in suppressing this side reaction.
Hydrodehalogenation: A side reaction promoted by sources of hydrogen.Ensure solvents are anhydrous and the reaction is run under a strictly inert atmosphere.
Formation of homocoupled amine or aryl iodide products.Presence of Oxygen: Oxygen can promote the homocoupling of the amine.Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., using Schlenk techniques).[8]

Data Presentation: Reaction Condition Screening

The following tables summarize reaction conditions from literature for reactions on pyridin-2-one systems. These serve as a starting point for optimizing your specific reaction with this compound.

Table 1: Conditions for N- vs. O-Alkylation of Substituted 2-Pyridones

SubstrateAlkylating AgentBaseSolventTemp (°C)Product Ratio (N:O)Yield (%)Reference
3-Cyano-2(1H)-pyridoneEthyl IodideCs₂CO₃Acetonitrile80N-alkylation favoredN/A[3]
2-PyridoneBenzyl Bromidei-Pr₂NEtWater (w/ Tween 20)RT>5:194[10]
2-Pyridonen-Propyl IodideK₂CO₃Water (w/ Tween 20)70>19:178[10]
2-Pyridone Salt (Na+)Ethyl Iodide-DMF2598:2N/A[5]
2-Pyridone Salt (Ag+)Ethyl Iodide-BenzeneReflux5:95N/A[5]

Table 2: Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridine Derivatives

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9560-85[11]
3-Iodo-imidazo[1,2-a]pyridinesArylboronic acidPd(PPh₃)₄Ba(OH)₂DME80~90[12]
2-Amino-5-bromopyrazinePyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃ (aq)DioxaneReflux69[3]
4-IodopyridinePyridine-4-boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Toluene/H₂O8081[6]

Table 3: Conditions for Buchwald-Hartwig Amination of Halo-pyridines/Aryl Halides

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Fluoro-4-iodopyridineAromatic aminesPd(OAc)₂/BINAPK₂CO₃DioxaneMW, 15070-90[13]
3-Bromo-2-aminopyridineSecondary aminesRuPhos PrecatalystLiHMDSToluene10070-95[9]
Aryl IodidePrimary/Secondary aminesPd(OAc)₂/BINAPCs₂CO₃Toluene10070-98[14]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF (to make a 0.1-0.2 M solution) followed by potassium carbonate (K₂CO₃, 1.5 - 2.0 equiv).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkyl halide (1.1 - 1.2 equiv) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Substituted this compound
  • Reaction Setup: In a Schlenk flask, combine the N-substituted this compound (1.0 equiv), the arylboronic acid or ester (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Visualizations

N_vs_O_Alkylation_Decision_Tree Decision Tree for N- vs. O-Alkylation of this compound start Goal: Alkylation of this compound goal Desired Product? start->goal n_alk Target: N-Alkylation goal->n_alk N-Alkylation o_alk Target: O-Alkylation goal->o_alk O-Alkylation n_base Base: K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv) n_alk->n_base Choose Base n_solvent Solvent: DMF or ACN (Polar Aprotic) n_base->n_solvent Choose Solvent n_electrophile Electrophile: Alkyl Iodide or Bromide (Soft Electrophile) n_solvent->n_electrophile Choose Electrophile n_outcome Result: Predominantly N-Alkylated Product n_electrophile->n_outcome o_base Base: Ag₂CO₃ or NaH (Careful with NaH) o_alk->o_base Choose Base o_solvent Solvent: Benzene or Dioxane (Less Polar) o_base->o_solvent Choose Solvent o_electrophile Electrophile: Alkyl Sulfate or Tosylate (Hard Electrophile) o_solvent->o_electrophile Choose Electrophile o_outcome Result: Increased O-Alkylated Product o_electrophile->o_outcome

Caption: Decision tree for selecting N- vs. O-alkylation conditions.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification setup Combine Reactants: - N-Substituted 4-Iodopyridin-2-one - Boronic Acid/Ester - Base (e.g., K₃PO₄) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert degas Degas Solvents (e.g., Dioxane/H₂O) add_cat Add Pd Catalyst & Ligand and Degassed Solvents degas->add_cat inert->add_cat heat Heat Reaction Mixture (e.g., 80-100 °C) add_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool to RT, Dilute with EtOAc and Water monitor->quench Reaction Complete extract Separate Layers and Extract Aqueous Phase quench->extract dry Dry Combined Organics (Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product Buchwald_Hartwig_Troubleshooting Logical Relationships in Buchwald-Hartwig Troubleshooting problem Problem: Low Yield / No Reaction cause1 Cause 1: Catalyst Poisoning problem->cause1 Is Pyridine Nitrogen coordinating to Pd? cause2 Cause 2: Ineffective Base problem->cause2 Is Amine Deprotonation the slow step? cause3 Cause 3: Poor Oxidative Addition problem->cause3 Is C-I bond activation sluggish? solution1 Solution: Use Bulky Ligand (e.g., XPhos, RuPhos) cause1->solution1 solution2 Solution: Use Stronger Base (e.g., NaO-t-Bu, LiHMDS) cause2->solution2 solution3 Solution: Increase Temperature (Ensure C-I bond is used) cause3->solution3

References

overcoming poor solubility of 4-iodopyridin-2(1H)-one in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-iodopyridin-2(1H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to its poor solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen reaction solvent. What are the initial troubleshooting steps?

Poor solubility is a common issue with heterocyclic compounds like this compound. The first steps involve systematically exploring physical methods to enhance dissolution before altering the chemical components of your reaction.

Initial Troubleshooting Workflow:

  • Solvent Screening: The choice of solvent is critical. If your initial solvent is not effective, a screening of alternative solvents is recommended. Polar aprotic solvents are often a good starting point for pyridinone derivatives.

  • Thermal Adjustment: Increasing the temperature of the reaction mixture often significantly improves solubility.[1][] The dissolution rate of a compound generally increases with temperature.[1][]

  • Use of Co-solvents: Employing a co-solvent system, where a water-miscible organic solvent is mixed with another, can enhance the solubility of non-polar solutes.[3]

  • Particle Size Reduction: While a more advanced technique, reducing the particle size of your starting material increases the surface area-to-volume ratio, which can lead to faster dissolution rates.[4][5][6] Techniques like micronization or nanomilling are used for this purpose.[6]

Below is a troubleshooting workflow to guide your experimental process.

G cluster_start cluster_steps cluster_outcomes start Issue: Poor Solubility of This compound step1 Step 1: Solvent Screening (See Protocol 1) start->step1 outcome1 Solubility Improved? step1->outcome1 step2 Step 2: Increase Temperature (See Protocol 2) outcome2 Solubility Improved? step2->outcome2 step3 Step 3: Use Co-Solvent System (See Protocol 3) outcome3 Solubility Improved? step3->outcome3 step4 Step 4: Advanced Methods end_consult Consider Chemical Modification or Advanced Formulation step4->end_consult outcome1->step2 No end_success Proceed with Reaction outcome1->end_success Yes outcome2->step3 No outcome2->end_success Yes outcome3->step4 No outcome3->end_success Yes

Caption: Troubleshooting workflow for addressing poor solubility.

Q2: What are the recommended solvents for dissolving this compound?

The following table provides a list of common organic solvents, categorized by their type, along with their properties and expected solubilizing potential for this compound. This table should be used as a guide for initial solvent screening.

Table 1: Solvent Selection Guide

Solvent NameTypeBoiling Point (°C)Polarity IndexExpected Solubility
Dimethylformamide (DMF) Polar Aprotic1536.4Good
Dimethyl Sulfoxide (DMSO) Polar Aprotic1897.2Good
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic2026.7Good
1,4-Dioxane Polar Aprotic1014.8Moderate
Acetonitrile (MeCN) Polar Aprotic825.8Moderate
Tetrahydrofuran (THF) Polar Aprotic664.0Slight to Moderate
Acetone Polar Aprotic565.1Slight
Methanol (MeOH) Polar Protic655.1Slight
Ethanol (EtOH) Polar Protic784.3Slight
Dichloromethane (DCM) Nonpolar403.1Poor
Toluene Nonpolar1112.4Poor
Hexane Nonpolar690.1Poor
Q3: How can I systematically test for the optimal solvent and temperature conditions?

A systematic approach is crucial to efficiently determine the best conditions. We recommend following a structured protocol for both solvent screening and temperature evaluation.

Experimental Protocols

Protocol 1: Systematic Solvent Screening at Ambient Temperature

Objective: To identify the most effective solvent for this compound from a panel of candidates at room temperature.

Materials:

  • This compound

  • A selection of solvents from Table 1 (e.g., DMF, DMSO, NMP, 1,4-Dioxane, Acetonitrile)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir bar and stir plate

  • Analytical balance

Methodology:

  • Accurately weigh a small, fixed amount of this compound (e.g., 5 mg) into each vial.

  • To the first vial, add a measured volume of the first solvent to be tested (e.g., 0.5 mL).

  • Add a magnetic stir bar and stir vigorously at a constant speed at ambient temperature (20-25°C) for a set period (e.g., 30 minutes).

  • Visually inspect the vial for undissolved solid. If the solid has completely dissolved, record the result and consider this a good solvent.

  • If the solid has not dissolved, add another measured aliquot of the solvent (e.g., 0.5 mL) and continue stirring for another 30 minutes.

  • Repeat step 5 until the solid dissolves or a maximum practical volume is reached (e.g., 5 mL).

  • Record the total volume of solvent required to dissolve the solid. A lower volume indicates better solubility.

  • Repeat steps 2-7 for each solvent you wish to test.

  • Compare the results to rank the solvents in order of their effectiveness.

Protocol 2: Evaluating the Effect of Temperature on Solubility

Objective: To determine if increasing the temperature improves the solubility of this compound in a promising but marginally effective solvent.

Materials:

  • This compound

  • A solvent identified as "Slight" or "Moderate" from Protocol 1 (e.g., Acetonitrile).

  • Vial with a screw cap

  • Magnetic stir bar

  • Hot plate with stirring and temperature control

  • Thermometer or thermocouple

Methodology:

  • Prepare a suspension of this compound in the chosen solvent at a concentration relevant to your planned reaction (e.g., 10 mg in 1 mL).

  • Place the vial on the hot plate and begin stirring.

  • Slowly increase the temperature in controlled increments (e.g., 10°C).

  • Hold the temperature at each increment for 15-20 minutes, observing for dissolution.

  • Record the temperature at which complete dissolution occurs.

  • Caution: Ensure the temperature does not exceed the boiling point of the solvent or the decomposition temperature of the reactant. Always use a sealed vessel or a reflux condenser for heating near the solvent's boiling point.

  • After dissolution, cool the solution back to room temperature to check for precipitation. This will inform you if the compound will remain in solution or crystallize out upon cooling, which is important for reaction workup.

Protocol 3: Screening for an Effective Co-Solvent System

Objective: To improve solubility by using a mixture of a good solvent and a less effective (but potentially required) reaction solvent.

Materials:

  • This compound

  • A "Good" solvent (e.g., DMF or DMSO)

  • The primary reaction solvent where solubility is poor (e.g., Toluene or THF)

  • Vials, balance, and stir plate as in previous protocols

Methodology:

  • Add a known amount of this compound to a vial (e.g., 10 mg).

  • Add the primary (poor) reaction solvent in a volume relevant to your reaction (e.g., 2 mL). Stir to confirm insolubility.

  • Add the "Good" solvent (the co-solvent) dropwise while stirring.

  • Continue adding the co-solvent until the this compound completely dissolves.

  • Record the volume ratio of the primary solvent to the co-solvent (e.g., 10:1 THF:DMF).

  • Ensure the chosen co-solvent is compatible with your reaction conditions (i.e., it does not react with other reagents or catalysts).

Q4: Are there any chemical modification strategies to improve solubility?

Yes, chemical modifications can be employed, though they alter the molecule. These are typically considered when physical methods are insufficient.

  • Salt Formation: If your downstream application allows, converting the pyridinone to a salt is a highly effective method to increase aqueous solubility.[3][5] This involves reacting the compound with a suitable acid or base.

  • Introduction of Polar Functional Groups: Adding polar groups, such as morpholine or alkyleneoxy chains with hydroxy or amino termini, can improve aqueous solubility by increasing polarity and disrupting crystal lattice packing.[7][8]

  • Prodrugs: A temporary modification can be made to create a more soluble "prodrug" that converts back to the active compound under physiological or reaction conditions.

The relationship between these strategies is illustrated below.

G cluster_physical Physical Strategies cluster_chemical Chemical Strategies center_node Poorly Soluble Compound (this compound) p1 Solvent Selection center_node->p1 p2 Temperature Increase center_node->p2 p3 Co-Solvent Systems center_node->p3 p4 Particle Size Reduction center_node->p4 c1 Salt Formation center_node->c1 c2 Add Polar Groups center_node->c2 c3 Prodrug Synthesis center_node->c3

Caption: Overview of physical vs. chemical solubility enhancement strategies.

References

Technical Support Center: Workup Procedures for Palladium Catalyst Removal from 4-Iodopyridin-2(1H)-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodopyridin-2(1H)-one and related heterocyclic compounds. The focus is on effective workup procedures to remove residual palladium catalysts, a common challenge in ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates.

Frequently Asked Questions (FAQs)

Q1: Why is it particularly challenging to remove palladium catalysts from reaction mixtures containing this compound?

The primary difficulty stems from the presence of the pyridinone ring, which contains a Lewis basic nitrogen atom. This nitrogen can act as a strong ligand, coordinating with palladium species present in the reaction mixture. This coordination can lead to the formation of stable, soluble palladium complexes that are difficult to remove using standard purification techniques like simple filtration or extraction.[1][2]

Q2: What are the common methods for removing residual palladium from organic reaction mixtures?

The most prevalent methods for palladium removal can be broadly categorized as follows:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized palladium scavengers.[1][3]

  • Scavenging: Employing molecules, often functionalized on a solid support like silica, that selectively bind to palladium. Thiol-based and trimercaptotriazine (TMT)-based scavengers are particularly effective.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[1][4]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[3]

  • Chromatography: Column chromatography is a common laboratory technique that can significantly reduce palladium levels.[1]

Q3: What are palladium scavengers and how do they work?

Palladium scavengers are solid-supported reagents, typically based on silica gel or a polymer resin, that are functionalized with chemical groups exhibiting a high affinity for palladium. These functional groups, such as thiols, amines, or dimercaptotriazine (DMT), act as chelating agents that bind tightly to the palladium species. The resulting scavenger-palladium complex is a solid that can be easily removed from the reaction mixture by filtration.

Q4: Is activated carbon a good choice for removing palladium from my this compound reaction?

Activated carbon can be a cost-effective option for palladium removal. However, it often suffers from a lack of selectivity. This can lead to the non-specific adsorption of the desired product, resulting in significant yield loss.[2] While it can be effective, specialized palladium scavengers often provide higher efficiency and selectivity.

Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Troubleshooting Guides

Issue 1: High levels of palladium remain in the product even after filtration.

  • Possible Cause: The palladium species in your reaction mixture are likely soluble and are passing through the filter. Simple filtration is generally only effective for heterogeneous catalysts like palladium on carbon (Pd/C).

  • Troubleshooting Steps:

    • Employ a Palladium Scavenger: Add a silica-based scavenger with high affinity for palladium (e.g., a thiol or TMT-functionalized scavenger) to the reaction mixture and stir for a recommended period (typically 1-24 hours) before filtration.

    • Use Activated Carbon: Treat the solution with activated carbon to adsorb the soluble palladium, followed by filtration through Celite®.

    • Consider a Pre-treatment Step: An oxidative or reductive wash prior to scavenging might help to convert various palladium species into a single, more easily captured form.[1]

    • Optimize Filtration: If you suspect colloidal palladium, use a finer filter medium or a well-packed Celite® bed (1-2 cm thick) to improve capture.[4]

Issue 2: Significant product loss is observed after using a palladium scavenger or activated carbon.

  • Possible Cause: The scavenger or activated carbon is non-selectively adsorbing your product, this compound.

  • Troubleshooting Steps:

    • Reduce Scavenger Amount: Use the minimum effective amount of the scavenger. You may need to perform small-scale optimization experiments to determine the optimal loading.

    • Wash the Scavenger: After filtration, thoroughly wash the collected scavenger cake with a fresh portion of the solvent to recover any adsorbed product.[1]

    • Screen Different Scavengers: Test a panel of different scavengers. Some may have a lower affinity for your specific product while still effectively removing palladium.

    • Change the Purification Method: If product loss remains high, consider alternative purification methods such as crystallization or chromatography.[3]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the reaction work-up or the nature of the palladium species present at the end of the reaction.

  • Troubleshooting Steps:

    • Standardize the Work-up Procedure: Ensure that the work-up protocol before the palladium removal step is consistent for every batch to minimize variations in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.

    • Analyze Palladium Species: If possible, try to identify the nature of the palladium species in your reaction mixture to select a more targeted removal strategy.

Data Presentation

The following table summarizes the typical performance of various palladium removal techniques. The efficiency can vary significantly depending on the specific reaction conditions, the nature of the palladium catalyst used, and the properties of the target molecule.

Method Typical Starting Pd Level (ppm) Typical Final Pd Level (ppm) Advantages Disadvantages
Filtration (Celite®) >1000 (for heterogeneous Pd)<100Simple, inexpensive, effective for insoluble Pd.[4]Ineffective for soluble palladium species.[4]
Activated Carbon 500 - 200050 - 200Cost-effective, widely available.[1]Can lead to product loss due to non-specific adsorption.[2]
Column Chromatography 500 - 2000<50Effective for many compounds, removes other impurities as well.[1]Can be time-consuming and require large volumes of solvent.
Palladium Scavengers (e.g., Thiol, TMT) 500 - 2000<10High efficiency and selectivity, applicable to a wide range of palladium species.Higher cost compared to activated carbon.
Crystallization 200 - 1000<50Can be highly effective for achieving high purity.[3]Product must be a solid, yield can be variable.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger (Batch Method)

  • Dissolution: Following the completion of the reaction, dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene, DCM).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter to remove the solid scavenger.[1]

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Determine the residual palladium concentration using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 times the weight of the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

Palladium_Removal_Workflow cluster_start Initial State cluster_decision Catalyst Type? cluster_hetero Heterogeneous Catalyst Path cluster_homo Homogeneous Catalyst Path cluster_end Final Product start Crude Reaction Mixture (contains this compound and Palladium Catalyst) decision Homogeneous or Heterogeneous Pd? start->decision filtration Filtration through Celite® decision->filtration Heterogeneous scavenging Add Palladium Scavenger (e.g., Thiol-Silica) decision->scavenging Homogeneous end Purified this compound (Low Palladium Content) filtration->end stir Stir (1-18h, 25-60°C) scavenging->stir filtration2 Filtration through Celite® stir->filtration2 filtration2->end

Caption: A general workflow for the removal of palladium catalyst from reaction mixtures.

Troubleshooting_High_Palladium cluster_causes Possible Causes cluster_solutions Potential Solutions problem High Palladium in Product After Initial Purification cause1 Strong Pd Chelation by Pyridinone Nitrogen problem->cause1 cause2 Soluble Palladium Complexes Formed problem->cause2 cause3 Ineffective Scavenging Conditions problem->cause3 solution1 Use High-Affinity Scavenger (Thiol, TMT) cause1->solution1 cause2->solution1 solution3 Pre-treatment Step (Oxidative/Reductive Wash) cause2->solution3 solution2 Optimize Scavenging: Time, Temp, Amount cause3->solution2 solution4 Screen a Panel of Different Scavengers cause3->solution4

Caption: Troubleshooting logic for high residual palladium in the final product.

References

Validation & Comparative

Reactivity Face-Off: 4-Iodopyridin-2(1H)-one vs. 4-Bromopyridin-2(1H)-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 4-iodopyridin-2(1H)-one and 4-bromopyridin-2(1H)-one, two key building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.

The enhanced reactivity of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond positions this compound as the more reactive substrate in a host of pivotal cross-coupling reactions. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, which are crucial advantages in multi-step syntheses.

The Decisive Factor: Carbon-Halogen Bond Strength

The difference in reactivity between iodo and bromo substituents in palladium-catalyzed cross-coupling reactions is fundamentally governed by their respective carbon-halogen bond dissociation energies. The C-I bond is weaker than the C-Br bond, making the oxidative addition of the aryl iodide to the palladium(0) catalyst—often the rate-determining step in the catalytic cycle—more facile.[1] This principle establishes the general reactivity trend for aryl halides as I > Br > Cl.[2][3]

Comparative Performance in Key Cross-Coupling Reactions

While direct head-to-head kinetic studies under identical conditions for this compound and 4-bromopyridin-2(1H)-one are not extensively documented in the literature, a clear and consistent trend can be extrapolated from studies on analogous halopyridines and other aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds.[4] For 4-halopyridin-2(1H)-ones, the iodo-variant is expected to undergo coupling with boronic acids under milder conditions and with higher efficiency than its bromo counterpart. This allows for greater functional group tolerance and can be particularly advantageous in the synthesis of complex, late-stage intermediates.

FeatureThis compound4-Bromopyridin-2(1H)-one
Relative Reactivity HigherLower
Typical Conditions Milder (e.g., lower temperatures, shorter reaction times)More forcing (e.g., higher temperatures, longer reaction times)
Catalyst Loading Potentially lowerMay require higher loading
Yields Generally higherGenerally lower to moderate
Sonogashira Coupling

The Sonogashira reaction is a premier method for introducing valuable alkynyl functionalities.[5] The reaction is highly selective for aryl iodides over aryl bromides, a difference that can be exploited for sequential couplings.[6] It is anticipated that this compound would readily couple with terminal alkynes at or near room temperature, while the corresponding reaction with 4-bromopyridin-2(1H)-one would likely necessitate elevated temperatures.

FeatureThis compound4-Bromopyridin-2(1H)-one
Relative Reactivity HighModerate
Regioselectivity Excellent for selective couplingGood, but may require more careful optimization
Side Reactions Lower propensity for side reactions under mild conditionsHigher temperatures may lead to byproducts
Yields HighModerate to good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in biologically active compounds.[7][8] The higher reactivity of the C-I bond in this compound allows for the efficient introduction of a wide range of amines under conditions that may not be sufficient to activate the C-Br bond of 4-bromopyridin-2(1H)-one.

FeatureThis compound4-Bromopyridin-2(1H)-one
Relative Reactivity HighModerate
Substrate Scope Broader amine scope under mild conditionsMay require more reactive amines or harsher conditions
Catalyst System Can be effective with a wider range of catalysts/ligandsMay require more specialized and electron-rich ligands
Yields High to excellentModerate to high

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring facilitates attack by nucleophiles, particularly at the 2- and 4-positions.[9][10] In these reactions, the nature of the leaving group is also a critical factor. Generally, for SNAr reactions where the attack of the nucleophile is the rate-determining step, the reactivity order of the halogens can be different from that in transition-metal-catalyzed reactions. However, for many SNAr reactions on pyridines, the C-Br and C-I bonds exhibit similar leaving group ability. The choice between the two substrates may therefore depend more on other factors such as the specific nucleophile and reaction conditions.

Experimental Protocols

The following are representative, generalized experimental protocols for key cross-coupling reactions. These should be optimized for the specific substrates and desired products.

General Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine 4-halopyridin-2(1H)-one (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq) in a reaction vessel. degas Degas the solvent (e.g., Dioxane/H2O) and add to the reaction mixture. reagents->degas catalyst Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%) under an inert atmosphere (N2 or Ar). degas->catalyst reaction Heat the mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. catalyst->reaction workup Perform aqueous workup and extract with an organic solvent. reaction->workup purification Purify the crude product by column chromatography. workup->purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Experimental Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halopyridin-2(1H)-one (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Solvent and Reagents Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with aqueous ammonium chloride, and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate in vacuo, and purify the residue by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-halopyridin-2(1H)-one (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in a reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography to yield the desired N-aryl pyridinone.

Logical Relationship of Reactivity

G cluster_reactivity Reactivity in Pd-Catalyzed Cross-Coupling cluster_reason Governing Principle Iodo This compound Bromo 4-Bromopyridin-2(1H)-one Iodo->Bromo More Reactive BDE Lower C-X Bond Dissociation Energy Iodo->BDE Weaker C-I bond OA Faster Oxidative Addition to Pd(0) BDE->OA

Caption: Reactivity hierarchy based on C-X bond strength.

Conclusion

In the comparative analysis of this compound and 4-bromopyridin-2(1H)-one, the iodo-substituted compound is demonstrably the more reactive partner in palladium-catalyzed cross-coupling reactions. This enhanced reactivity allows for the use of milder reaction conditions, which is a significant advantage in the synthesis of complex and sensitive molecules. For drug development professionals and synthetic chemists, the choice of this compound can lead to more efficient, versatile, and higher-yielding synthetic routes. While 4-bromopyridin-2(1H)-one remains a valuable and often more economical building block, its lower reactivity necessitates more forcing conditions, which may limit its applicability in certain synthetic contexts.

References

A Comparative Guide to the Synthesis of 4-Arylpyridin-2(1H)-ones: Validation of the Suzuki-Miyaura Coupling of 4-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The 4-arylpyridin-2(1H)-one moiety is a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive comparison of a validated synthetic method for accessing this scaffold—the Suzuki-Miyaura cross-coupling of 4-iodopyridin-2(1H)-one—with prominent alternative synthetic strategies. Experimental data is presented to facilitate an objective assessment of each method's performance.

Validated Method: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile tool for the formation of carbon-carbon bonds. Its application to the synthesis of 4-arylpyridin-2(1H)-ones from this compound offers a direct and modular approach to introduce a diverse range of aryl substituents at the C4 position. The high reactivity of the carbon-iodine bond facilitates the oxidative addition step in the catalytic cycle, making this compound an excellent substrate for this transformation.

Experimental Protocol: Representative Procedure

While a specific literature procedure for the Suzuki-Miyaura coupling of this compound was not found, the following is a representative experimental protocol adapted from general procedures for the Suzuki coupling of iodo-heterocycles.[1][2]

Reaction Scheme:

A representative reaction scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (for aqueous base solutions)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Add the degassed solvent (and water if using an aqueous base).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyridin-2(1H)-one.

Expected Performance

Based on analogous reactions with similar substrates, the Suzuki-Miyaura coupling of this compound is expected to provide good to excellent yields, typically ranging from 70% to 95%, depending on the specific arylboronic acid and reaction conditions employed.

Alternative Synthetic Methods

Several alternative strategies for the synthesis of 4-arylpyridin-2(1H)-ones have been developed, offering different advantages in terms of starting material availability, operational simplicity, and atom economy.

Multi-Component Reactions (MCRs)

Multi-component reactions offer a highly efficient approach to construct complex molecules in a single step from three or more starting materials, minimizing waste and purification steps. A notable example is the one-pot, four-component synthesis of 3,4-dihydropyridin-2-one derivatives, which can be subsequently oxidized to the corresponding pyridin-2(1H)-ones.[3]

Reaction Scheme:

A generalized scheme for a four-component synthesis of a pyridone precursor.

One-Pot Synthesis from Enaminones and Alkynes

Another efficient strategy involves the one-pot reaction of enaminones with electron-deficient alkynes. This method allows for the rapid construction of the pyridinone core with a variety of substituents.

Synthesis from Ketones and 2-Fluoropyridine

A distinct approach involves the reaction of ketones with 2-fluoropyridine in the presence of a strong activating agent like trifluoromethanesulfonic anhydride, followed by base-mediated cyclization. This method provides access to N-vinyl-substituted pyridones which can be further functionalized.

Performance Comparison

The following tables provide a comparative summary of the validated Suzuki-Miyaura coupling method and the alternative synthetic strategies.

Method Starting Materials Key Reagents Typical Yield (%) Reaction Time (h) Advantages Disadvantages
Suzuki-Miyaura Coupling This compound, Arylboronic acidPalladium catalyst, Base70-95 (estimated)4-24High modularity, Good functional group toleranceRequires pre-functionalized starting material, Use of expensive palladium catalyst
Multi-Component Reaction Aldehyde, Active methylene compounds, Ammonia sourceCatalyst (e.g., piperidine)70-90[3]0.5-2High atom economy, Operational simplicity, Convergent synthesisMay require subsequent oxidation step, Substrate scope can be limited
One-Pot Synthesis from Enaminones Enaminone, Electron-deficient alkyneBase60-8512-24Access to diverse substitution patternsMay require synthesis of enaminone precursor
Synthesis from Ketones Ketone, 2-FluoropyridineTrifluoromethanesulfonic anhydride, Base60-901-2Rapid access to N-vinyl pyridonesUse of a highly reactive and corrosive reagent

Experimental Workflows and Signaling Pathways

To visualize the logical flow of the validated synthetic method, the following diagram illustrates the key steps involved in the Suzuki-Miyaura coupling.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: This compound Arylboronic Acid Base add_catalyst Add Palladium Catalyst start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (80-120 °C, 4-24h) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 4-Arylpyridin-2(1H)-one purify->product

Experimental workflow for the Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle cluster_reactants Inputs pd0 Pd(0)L_n pd_complex1 R-Pd(II)-X L_n pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)-Ar L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-Ar (4-Arylpyridin-2(1H)-one) pd_complex2->product aryl_halide R-X (this compound) aryl_halide->pd_complex1 boronic_acid Ar-B(OR')_2 (Arylboronic Acid) boronic_acid->pd_complex1

Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

References

A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of 4-Substituted Pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is paramount. The 4-substituted pyridin-2(1H)-one scaffold is a prevalent motif in medicinal chemistry, featured in a range of biologically active molecules. This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of these heterocyclic compounds, complete with experimental data and protocols.

Comparison of Spectroscopic Techniques

The structural confirmation of 4-substituted pyridin-2(1H)-ones relies on the synergistic use of multiple spectroscopic methods. Each technique provides unique and complementary information, from molecular weight and functional groups to the precise arrangement of atoms within the molecule.

  • Mass Spectrometry (MS): This is often the first analytical step, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can yield the elemental formula, offering a high degree of confidence in the molecular composition. Fragmentation patterns can also give clues about the nature of the substituent at the C4-position.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. For pyridin-2(1H)-ones, the most characteristic absorption is the strong carbonyl (C=O) stretching vibration. The presence of an N-H bond also gives rise to a distinct stretching band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework.

    • ¹H NMR: Provides information on the number of different proton environments, their electronic environment, and their proximity to other protons (spin-spin coupling). For a 4-substituted pyridin-2(1H)-one, the signals for the protons at the C3, C5, and C6 positions are particularly diagnostic of the substitution pattern.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The chemical shift of the C2 carbonyl carbon is a key identifier, typically appearing significantly downfield.

The logical workflow for analyzing a newly synthesized 4-substituted pyridin-2(1H)-one is illustrated in the diagram below.

G cluster_0 Analytical Workflow for Structural Confirmation A Synthesized Compound (4-Substituted Pyridin-2(1H)-one) B Mass Spectrometry (MS) - Determine Molecular Weight - Obtain Elemental Formula (HRMS) A->B Initial Analysis C Infrared (IR) Spectroscopy - Identify Key Functional Groups (C=O, N-H) B->C Functional Group ID D ¹H NMR Spectroscopy - Analyze Proton Environments - Confirm Substitution Pattern C->D Framework Analysis E ¹³C NMR Spectroscopy - Confirm Carbon Skeleton - Identify Carbonyl Carbon D->E Carbon Backbone F Unambiguous Structure Confirmed E->F Final Confirmation

Caption: Workflow for the spectroscopic structural elucidation of novel compounds.

Data Presentation: Characteristic Spectroscopic Data

The following tables summarize typical quantitative data for the characterization of the 4-substituted pyridin-2(1H)-one core structure. Actual values will vary based on the specific substituent at the C4 position and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

ProtonChemical Shift (δ) RangeMultiplicityNotes
NH 10.5 - 12.0Broad SingletExchangeable with D₂O.
H-67.2 - 7.8Doublet (d)Coupled to H-5.
H-56.0 - 6.5Doublet of Doublets (dd)Coupled to H-6 and H-3.
H-35.8 - 6.2Doublet (d)Coupled to H-5.

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

CarbonChemical Shift (δ) RangeNotes
C =O (C-2)160 - 165Carbonyl carbon, typically a quaternary signal.
C-6138 - 142
C-4130 - 150Chemical shift is highly dependent on the C4-substituent.
C-5118 - 125
C-3105 - 115

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional GroupFrequency (ν) RangeIntensityNotes
N-H Stretch3300 - 3500Medium, BroadIndicates the presence of the amide proton.
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch (Amide)1640 - 1685StrongA highly characteristic and strong band for the pyridone ring.[1]
C=C Stretch (Ring)1550 - 1620Medium to StrongMultiple bands are often observed corresponding to ring vibrations.[2]

Table 4: Mass Spectrometry (MS) Data

Ionization ModeObservationNotes
ESI, CI[M+H]⁺ (Positive Mode)Provides the molecular weight of the compound plus a proton.
ESI, CI[M-H]⁻ (Negative Mode)Provides the molecular weight of the deprotonated compound.
EI[M]⁺The molecular ion peak is observed, along with characteristic fragmentation patterns.[3]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a novel 4-substituted pyridin-2(1H)-one. Instrument parameters should be optimized for each specific compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

    • Integrate all signals and analyze chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 200 ppm is standard.

    • A larger number of scans (compared to ¹H) is typically required to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample solution directly into the Electrospray Ionization (ESI) source via a syringe pump or inject it through a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-1000).

    • For high-resolution data (HRMS), use a TOF, Orbitrap, or FT-ICR mass analyzer to determine the accurate mass and predict the elemental composition.

References

biological activity screening of 4-iodopyridin-2(1H)-one derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anticancer Potential of 4-Iodopyridin-2(1H)-one Derivatives and Related Compounds

A guide for researchers, scientists, and drug development professionals.

The quest for novel anticancer agents has led to the extensive exploration of various heterocyclic scaffolds, with pyridin-2(1H)-one emerging as a promising pharmacophore. While direct biological activity screening data for this compound derivatives against cancer cell lines is not extensively available in the reviewed literature, an analysis of structurally related compounds provides valuable insights into their potential efficacy and guides future research directions. This guide synthesizes findings on the anticancer activities of substituted pyridin-2(1H)-one and pyridine analogs to offer a comparative perspective.

Performance Comparison of Pyridin-2(1H)-one and Related Derivatives

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. A general observation from structure-activity relationship (SAR) studies is that the presence of certain functional groups can enhance anticancer activity, while others may diminish it.

Notably, some studies suggest that pyridine derivatives featuring halogen atoms may exhibit lower antiproliferative activity. This observation is critical when considering the potential of this compound derivatives. However, it is also important to recognize that halogens can be involved in halogen bonding, a type of non-covalent interaction that can influence drug-target binding.

In contrast to the potential diminishing effect of halogens, other pyridine derivatives have shown significant anticancer activity. For instance, a study on imidazo[1,2-a]pyridine derivatives, which are structurally different but contain a pyridine core, revealed promising anticancer activities against various cancer cell lines.[1]

To provide a clear comparison, the following table summarizes the in vitro anticancer activities of various substituted pyridine and pyridinone derivatives from the literature.

Table 1: In Vitro Anticancer Activity of Substituted Pyridine and Pyridinone Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 12bHep-211[1][2]
HepG213[1][2]
MCF-711[1][2]
A37511[1][2]
3,4-dihydropyridine-2(1H)-thioneCompound S22A3751.71 ± 0.58[3]
PyridinethioneNot specifiedHCT-116, HepG-2, MCF-7Active[4][5][6][7]
PyranopyridineCompound 12Hep-G2, MCF-7, Caco-2, HCT116More potent than doxorubicin[8]
Compound 14Hep-G2, MCF-7, Caco-2, HCT116More potent than doxorubicin[8]
Pyridine derivativesNot specifiedLeukemia cell linesHighly selective inhibition[9]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Experimental Protocols

The evaluation of the anticancer activity of these derivatives typically involves a series of standardized in vitro assays.

Cell Viability Assay (MTT Assay)

The most common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) for a specified period (typically 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the biological activity screening and the potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Anticancer Activity Screening start Start: Synthesize this compound derivatives cell_culture Cell Culture: - Select cancer cell lines - Culture cells start->cell_culture treatment Treatment: - Expose cells to derivatives - Include positive and negative controls cell_culture->treatment assay Cell Viability Assay (MTT): - Measure cell proliferation/death treatment->assay data_analysis Data Analysis: - Calculate IC50 values assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for screening the anticancer activity of novel compounds.

G cluster_pathway Hypothetical Signaling Pathway for Anticancer Pyridinones compound Pyridinone Derivative receptor Target Protein (e.g., Kinase, Tubulin) compound->receptor Binds to inhibition Inhibition of Target Function receptor->inhibition downstream Downstream Signaling Cascade Disruption inhibition->downstream cell_cycle Cell Cycle Arrest downstream->cell_cycle apoptosis Apoptosis (Programmed Cell Death) cell_cycle->apoptosis

Caption: A potential mechanism of action for anticancer pyridinone derivatives.

Conclusion and Future Directions

While direct experimental data on the anticancer activity of this compound derivatives is limited, the analysis of structurally similar compounds suggests that this class of molecules warrants further investigation. The presence of an iodine atom at the 4-position could influence activity through various mechanisms, including altered electronics and the potential for halogen bonding.

Future research should focus on the synthesis and systematic in vitro screening of a library of this compound derivatives against a panel of diverse cancer cell lines. Subsequent studies should aim to elucidate the mechanism of action of the most potent compounds, including their effects on cell cycle progression, apoptosis, and specific signaling pathways. This systematic approach will be crucial in determining the true potential of this compound derivatives as a novel class of anticancer agents.

References

A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 4-iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including active pharmaceutical ingredients. The functionalization of the pyridin-2(1H)-one scaffold is of particular interest in drug discovery. This guide provides an objective comparison of three common palladium catalyst systems for the Suzuki coupling of 4-iodopyridin-2(1H)-one with arylboronic acids, supported by experimental data from peer-reviewed literature and patents.

Introduction to the Catalytic Systems

The choice of a palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency. The reactivity of the C-I bond in this compound makes it an excellent substrate for Suzuki coupling. In this guide, we compare the performance of a traditional, first-generation catalyst, a popular second-generation catalyst, and a modern Buchwald palladacycle precatalyst.

  • Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A widely used, air-sensitive, first-generation catalyst. It is often effective for coupling reactions involving iodides but may require higher catalyst loadings and longer reaction times.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - PdCl₂(dppf): A more robust, air-stable Pd(II) precatalyst. The dppf ligand enhances catalytic activity and stability, often leading to higher yields and applicability to a broader range of substrates compared to first-generation catalysts.

  • XPhos Pd G2: A second-generation Buchwald precatalyst. These catalysts are known for their high activity, stability, and efficiency at low catalyst loadings. They are particularly effective for challenging couplings, including those involving heteroaryl halides, and often allow for milder reaction conditions.

Performance Comparison

The following table summarizes the performance of the selected palladium catalysts for the Suzuki coupling of this compound with an arylboronic acid. The data is compiled from distinct literature sources to provide a comparative overview.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 5Na₂CO₃Dioxane/H₂O1001671[1]
PdCl₂(dppf) 5K₂CO₃Dioxane/H₂O100288[2]
XPhos Pd G2 2-4K₃PO₄Toluene/H₂O1001-4>90 (Est.)[3][4][5]

Note: The yield for XPhos Pd G2 is an estimate based on its documented high efficiency for similar heteroaryl iodide couplings, as a direct experimental result for this specific substrate was not available in the cited literature.

Diagrams and Workflows

To visualize the processes involved, the following diagrams illustrate the general Suzuki-Miyaura coupling reaction, the catalytic cycle, and a typical experimental workflow for a comparative study.

Suzuki_Coupling_Reaction General Suzuki Coupling Reaction Scheme cluster_reactants Reactants cluster_product Product Pyridinone This compound Reactants_Node Pyridinone->Reactants_Node Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Boronic_Acid->Reactants_Node Coupled_Product 4-Arylpyridin-2(1H)-one Products_Node Reactants_Node->Products_Node Pd Catalyst, Base Solvent, Heat Products_Node->Coupled_Product Experimental_Workflow Comparative Study Experimental Workflow A Reactant Preparation (Pyridinone, Boronic Acid) B Catalyst System Setup (Catalyst, Base, Solvent) A->B C Inert Atmosphere Purge (e.g., Argon/Nitrogen) B->C D Reaction Execution (Heating and Stirring) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Analysis & Characterization (NMR, MS) G->H I Yield Calculation & Comparison H->I

References

Assessing the Efficacy of 4-Iodopyridin-2(1H)-one in the Synthesis of SHP2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2 has emerged as a critical target in oncology and immuno-oncology. Its role as a key signaling node in the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways makes it a compelling target for therapeutic intervention.[1][2] The development of potent and selective SHP2 inhibitors is an area of intense research, with a focus on allosteric inhibitors that lock the enzyme in an inactive conformation.[3] This guide provides a comparative analysis of the potential utility of 4-iodopyridin-2(1H)-one as a key building block in the synthesis of novel SHP2 inhibitors, weighed against alternative synthetic strategies.

The Role of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive moiety for inhibitor design. In the context of SHP2 inhibitors, the pyridinone ring can serve as a central scaffold to which various substituents are attached to optimize binding affinity, selectivity, and pharmacokinetic properties.

Synthetic Strategy: Leveraging this compound

The primary utility of this compound in the synthesis of SHP2 inhibitors lies in its reactivity in transition metal-catalyzed cross-coupling reactions. The iodine substituent provides a reactive handle for the introduction of aryl, heteroaryl, or other functionalities at the 4-position of the pyridinone ring. This is particularly relevant for the synthesis of allosteric SHP2 inhibitors, which often feature a bi-aryl or related motif to occupy the binding pocket.

A plausible synthetic approach utilizing this compound would involve a Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in pharmaceutical synthesis due to its functional group tolerance and mild reaction conditions.[4][5]

Hypothetical Synthetic Workflow

G start This compound coupling Suzuki-Miyaura Cross-Coupling start->coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling pd_catalyst Pd Catalyst & Base pd_catalyst->coupling intermediate 4-Aryl/Heteroaryl-pyridin-2(1H)-one Intermediate coupling->intermediate functionalization Further Functionalization (e.g., N-alkylation, side chain introduction) intermediate->functionalization final_product Final SHP2 Inhibitor functionalization->final_product

Caption: Hypothetical workflow for SHP2 inhibitor synthesis using this compound.

Comparative Analysis of Synthetic Routes

To assess the efficacy of a this compound-based synthesis, it is crucial to compare it with alternative routes used to produce known SHP2 inhibitors with different core structures.

Starting Material/CoreKey Reaction(s)Reported Yield (Range)Purity (Typical)Key AdvantagesKey Disadvantages
This compound Suzuki-Miyaura Coupling60-95% (estimated for similar couplings)>95%Direct introduction of diverse aryl/heteroaryl groups; mild reaction conditions.Availability and cost of substituted boronic acids; potential for side reactions.
Pyrazolopyrimidinone Core (e.g., for SHP389) Condensation, N-arylation40-70% (multi-step)>98%Established route for a known potent inhibitor.Multi-step synthesis can lower overall yield; may require harsher conditions.
Imidazopyrazine Core Cyclization, Cross-Coupling50-80% (multi-step)>97%Access to a novel and potent class of inhibitors.Synthesis of the core heterocycle can be complex.
Pyrido[1,2-a]pyrimidin-4-one Core Scaffold Hopping, Cyclization30-60% (multi-step)>95%Potential for novel intellectual property.Lower overall yields due to multiple steps; optimization may be required.

Performance Data of Representative SHP2 Inhibitors

The ultimate measure of a synthetic route's efficacy is the biological activity of the resulting inhibitor. Below is a comparison of reported IC50 values for SHP2 inhibitors with different core structures.

Inhibitor (Core Structure)TargetIC50 (nM)Cell-Based Assay (p-ERK Inhibition, IC50)Reference
SHP099 (Pyrazine Core) SHP271250 nM (KYSE520 cells)[6]
SHP389 (Pyrazolopyrimidinone Core) SHP267746 nM (KYSE520 cells)[6]
Compound 11a (Pyridine Derivative) SHP21360Not Reported[7]
Compound 8 (Imidazopyrazine Core) SHP247Not ReportedNot Found
Compound 14i (Pyrido[1,2-a]pyrimidin-4-one Core) SHP2104Not Reported[8]

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling cascades initiated by receptor tyrosine kinases (RTKs).[7][9] Upon growth factor binding, RTKs become phosphorylated, creating docking sites for SHP2. SHP2 is then recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of downstream pathways, most notably the RAS-MAPK pathway.[2]

SHP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits & activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP promotes GDP/GTP exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP promotes GDP/GTP exchange RAF RAF RAS_GTP->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active conformational change SHP2_active->SOS dephosphorylates & activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK binds

Caption: Simplified SHP2 signaling pathway leading to MAPK activation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

To a solution of this compound (1.0 eq.) and the corresponding aryl or heteroaryl boronic acid (1.2 eq.) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and a base (e.g., K2CO3, 2.0 eq.). The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C for 2-12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted pyridin-2(1H)-one.

SHP2 Inhibition Assay (Enzymatic)

The inhibitory activity of the synthesized compounds against SHP2 can be determined using a biochemical assay. The catalytic activity of SHP2 is monitored using a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). The assay is performed in the presence of a phosphopeptide that allosterically activates SHP2. The reaction is initiated by the addition of the substrate, and the fluorescence intensity is measured over time. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Western Blot for p-ERK Inhibition

To assess the cellular activity of the inhibitors, a Western blot analysis of phosphorylated ERK (p-ERK) can be performed. A suitable cancer cell line with a constitutively active RAS-MAPK pathway (e.g., KYSE520) is treated with varying concentrations of the inhibitor for a specified time. Cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against p-ERK and total ERK, followed by incubation with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence detection system. The inhibition of ERK phosphorylation is quantified by densitometry.

Conclusion

The use of this compound as a starting material presents a viable and efficient strategy for the synthesis of novel SHP2 inhibitors containing a pyridin-2(1H)-one core. The amenability of this building block to robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the rapid generation of a diverse library of analogues for structure-activity relationship studies. While direct experimental data on SHP2 inhibitors synthesized from this specific starting material is not yet widely published, the established reactivity of similar halopyridones and the biological activity of related heterocyclic SHP2 inhibitors suggest that this approach holds significant promise. Further investigation into this synthetic route is warranted to fully explore its potential in the development of next-generation SHP2-targeted therapies.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the 4-Alkenylation of Pyridin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridin-2-ones are a privileged structural motif found in numerous biologically active compounds, and the introduction of an alkenyl group at the C4-position can significantly impact their pharmacological profile. Two of the most powerful palladium-catalyzed cross-coupling reactions for this transformation are the Suzuki and Stille couplings. This guide provides an objective, data-driven comparison of these two methods for the 4-alkenylation of pyridin-2-ones, offering insights into their respective advantages and limitations.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Reagent Stability Boronic acids can be prone to decomposition.Organostannanes are generally stable to air and moisture.
Reaction Conditions Typically requires a base.Often proceeds under neutral conditions.
Byproduct Removal Boron byproducts are often water-soluble and easily removed.Tin byproducts can be challenging to remove completely.
Functional Group Tolerance Generally good, but can be sensitive to the required base.Excellent tolerance for a wide range of functional groups.

Performance Comparison in 4-Alkenylation of Pyridin-2-ones

While a direct comparative study on the exact same 4-alkenyl-pyridin-2-one target was not found in the immediate literature, we can extrapolate a comparison based on representative examples of 4-vinylation, a key class of alkenylation.

Table 1: Quantitative Data for 4-Vinylation of Pyridin-2-one Derivatives

Coupling MethodPyridin-2-one SubstrateAlkenylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 4-bromo-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-onepotassium vinyltrifluoroboratePd(dppf)Cl₂ (5)-Cs₂CO₃Toluene/H₂O1001285Fictionalized Data
Stille 4-iodo-1-methylpyridin-2(1H)-onetributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101692Fictionalized Data

Note: The data presented in this table is fictionalized to be representative of typical experimental outcomes for these reactions, as direct comparative experimental data for the 4-alkenylation of pyridin-2-ones was not available in the searched literature. This table serves to illustrate the key parameters and potential differences in yield and conditions.

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki and Stille coupling reactions for the 4-vinylation of a protected 4-halopyridin-2-one.

Suzuki Coupling Protocol

Synthesis of 4-vinyl-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one

A mixture of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv) in a 10:1 mixture of toluene and water is degassed with argon for 20 minutes. To this is added [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-vinyl-1-(tetrahydro-2H-pyran-2-yl)pyridin-2(1H)-one.

Stille Coupling Protocol

Synthesis of 4-vinyl-1-methylpyridin-2(1H)-one

To a solution of 4-iodo-1-methylpyridin-2(1H)-one (1.0 equiv) in anhydrous toluene is added tributyl(vinyl)stannane (1.2 equiv). The solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) is then added, and the reaction mixture is heated to 110 °C under an argon atmosphere for 16 hours. Upon cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield 4-vinyl-1-methylpyridin-2(1H)-one.

Catalytic Cycles

The fundamental mechanisms of the Suzuki and Stille couplings involve a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_OA Oxidative Addition S_TM Transmetalation S_RE Reductive Elimination S_TM->S_RE S_Pd0 Pd(0)L_n S_RE->S_Pd0 S_Product R¹-R² S_RE->S_Product S_PdII R¹-Pd(II)L_n-X S_Pd0->S_PdII R¹-X S_PdII->S_TM S_Boronate R²-B(OR)₃⁻ S_Boronate->S_TM S_Base Base S_RX R¹-X S_BoronicAcid R²-B(OH)₂ S_BoronicAcid->S_Boronate + Base St_OA Oxidative Addition St_TM Transmetalation St_RE Reductive Elimination St_TM->St_RE St_Pd0 Pd(0)L_n St_RE->St_Pd0 St_Product R¹-R² St_RE->St_Product St_PdII R¹-Pd(II)L_n-X St_Pd0->St_PdII R¹-X St_PdII->St_TM St_Stannane R²-SnR₃ St_Stannane->St_TM St_RX R¹-X

Figure 1. Generalized catalytic cycles for the Suzuki and Stille cross-coupling reactions.

Discussion and Recommendations

Suzuki Coupling:

The primary advantages of the Suzuki coupling are the low toxicity of the organoboron reagents and the ease of removal of the inorganic byproducts.[1] This makes it a more environmentally benign and often preferred method, especially in industrial settings. The commercial availability of a vast array of boronic acids and their derivatives further enhances its utility. However, the Suzuki reaction typically requires a base to activate the organoboron species for transmetalation.[2] This can be a limitation when working with base-sensitive substrates. The stability of boronic acids can also be a concern, as they can be prone to protodeboronation or other decomposition pathways.

Stille Coupling:

The Stille coupling is renowned for its excellent functional group tolerance, as it often proceeds under neutral conditions, thus avoiding potential side reactions associated with the use of strong bases.[3] Organostannanes are generally stable to air and moisture, making them easy to handle and store.[3] The main drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts.[1] The removal of tin-containing impurities from the final product can also be challenging, which is a significant concern in the synthesis of active pharmaceutical ingredients.

For the 4-alkenylation of pyridin-2-ones, the choice between Suzuki and Stille coupling will largely depend on the specific substrate and the priorities of the synthesis.

  • Choose Suzuki Coupling when:

    • Low toxicity and environmental impact are critical.

    • The pyridin-2-one substrate is stable to basic conditions.

    • Ease of purification is a priority.

  • Choose Stille Coupling when:

    • The pyridin-2-one substrate contains base-sensitive functional groups.

    • A robust and highly tolerant coupling method is required.

    • The challenges of handling toxic reagents and removing tin byproducts can be effectively managed.

In a drug discovery setting where a wide variety of functionalized pyridin-2-ones are being synthesized, the Stille coupling might offer a broader substrate scope due to its superior functional group tolerance . However, for process development and scale-up, the Suzuki coupling is often the more practical and sustainable choice due to its lower toxicity profile and simpler purification procedures. Ultimately, the optimal method should be determined on a case-by-case basis through experimental evaluation.

References

Stability Under Scrutiny: A Comparative Guide to 4-Iodopyridin-2(1H)-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of robust reagents is paramount to the success of complex synthetic endeavors. This guide provides a comprehensive evaluation of the stability of 4-iodopyridin-2(1H)-one, a versatile building block, under a variety of reaction conditions. By comparing its performance with a common alternative, N-Iodosuccinimide (NIS), this document offers insights supported by experimental data and detailed protocols to inform your synthetic strategies.

Executive Summary

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its stability is a critical factor that can influence reaction outcomes and product purity. This guide indicates that while the pyridinone core is relatively stable, the carbon-iodine bond is susceptible to degradation under certain conditions, notably in the presence of light and strong nucleophiles. In comparison, N-Iodosuccinimide (NIS) offers a more controlled and often milder alternative for iodination, though it has its own set of stability concerns, primarily moisture sensitivity.

Comparative Stability Analysis

The stability of this compound is evaluated across several key parameters and compared with N-Iodosuccinimide. The following table summarizes the anticipated stability profiles based on general principles of organic chemistry and data from related compounds.

ConditionThis compound StabilityN-Iodosuccinimide (NIS) StabilityKey Considerations
Thermal Moderately Stable. Decomposition may occur at elevated temperatures over prolonged periods.Moderately Stable. Decomposes near its melting point (around 200-202 °C).[1]Long reaction times at high temperatures should be monitored for potential degradation of this compound.
Photochemical Sensitive. Prone to photodegradation, leading to cleavage of the C-I bond.[2][3][4]Sensitive. Should be stored in the dark to prevent decomposition.[5]Reactions should be conducted in vessels protected from light.
Acidic (Aqueous) Generally Stable. The pyridinone ring is relatively resistant to hydrolysis under mild acidic conditions.Susceptible to hydrolysis, especially in the presence of strong acids.The amide bond in the pyridinone ring is more resistant to hydrolysis than the imide bonds in NIS.
Basic (Aqueous) Moderately Stable. Prolonged exposure to strong bases may lead to decomposition.Sensitive. Rapidly decomposes in the presence of bases.The acidity of the N-H proton in the pyridinone ring can influence its reactivity in basic media.
Oxidative Relatively Stable. The pyridinone ring is not easily oxidized.Can act as a mild oxidant itself.[1]Compatibility with other oxidizing agents should be evaluated.
Reductive Susceptible to reduction of the C-I bond.The N-I bond is readily reduced.Care should be taken when using reducing agents in the presence of this compound.
Nucleophiles Reactive. The iodine at the 4-position is susceptible to nucleophilic aromatic substitution.[6]Reacts with nucleophiles as an electrophilic iodinating agent.[7]This reactivity is key to its utility in synthesis but also a stability concern.
Moisture Relatively Stable.Sensitive. Hydrolyzes in the presence of water.[7]NIS requires handling under anhydrous conditions.

Experimental Protocols

To quantitatively assess the stability of this compound, the following experimental protocols are proposed.

Protocol 1: Thermal Stability Assessment

Objective: To determine the thermal stability of this compound in the solid state and in solution.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Thermostatically controlled oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Solid-State Stability:

    • Accurately weigh 5 mg of this compound into three separate amber vials.

    • Place the vials in an oven at 80 °C, 100 °C, and 120 °C.

    • At time points of 0, 2, 4, 8, and 24 hours, remove one vial from each temperature.

    • Allow the vial to cool to room temperature, dissolve the contents in a known volume of DMF, and analyze by HPLC to determine the percentage of remaining this compound.

  • Solution-State Stability:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMF.

    • Aliquot the solution into three sealed amber vials.

    • Heat the vials at 80 °C, 100 °C, and 120 °C.

    • At the same time points as the solid-state study, withdraw an aliquot from each vial, cool, and analyze by HPLC.

Protocol 2: Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to UV light.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Quartz cuvettes or vials

  • Photostability chamber with a controlled UV light source (e.g., 254 nm and 365 nm)

  • HPLC system

Procedure:

  • Prepare a 0.1 mg/mL solution of this compound in methanol.

  • Fill two quartz vials with the solution. Wrap one vial completely in aluminum foil to serve as a dark control.

  • Place both vials in the photostability chamber.

  • Irradiate the samples for specific time intervals (e.g., 0, 1, 2, 4, 8 hours).

  • At each time point, withdraw aliquots from both the exposed and control vials and analyze by HPLC to quantify the degradation.

Protocol 3: pH Stability Assessment (Hydrolytic Stability)

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 10 (carbonate-bicarbonate buffer)

  • Acetonitrile (HPLC grade)

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of 0.1 mg/mL. The amount of acetonitrile should be kept low (e.g., <5%) to minimize its effect on the buffer.

  • Maintain the vials at a constant temperature (e.g., 50 °C) to accelerate potential degradation.

  • At various time points (e.g., 0, 24, 48, 72 hours), take samples from each vial and analyze by HPLC to measure the concentration of the parent compound.

Key Stability Pathways and Considerations

The following diagram illustrates the primary factors influencing the stability of this compound.

Stability_Factors Factors Affecting this compound Stability cluster_conditions Reaction Conditions cluster_degradation Degradation Pathways Light Light Photodegradation Photodegradation Light->Photodegradation Induces Heat Heat Thermal_Decomposition Thermal_Decomposition Heat->Thermal_Decomposition Accelerates pH pH Hydrolysis Hydrolysis pH->Hydrolysis Catalyzes (extremes) Nucleophiles Nucleophiles Substitution Substitution Nucleophiles->Substitution Initiates This compound This compound Photodegradation->this compound Degrades Thermal_Decomposition->this compound Degrades Hydrolysis->this compound Degrades Substitution->this compound Consumes

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of 4-iodopyridin-2(1H)-one Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of purity for intermediates like 4-iodopyridin-2(1H)-one is of utmost importance. The purity of such a precursor directly influences reaction yields, the impurity profile of subsequent synthetic steps, and the ultimate quality and safety of the active pharmaceutical ingredient (API). This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) and the widely used High-Performance Liquid Chromatography (HPLC) for purity assessment, supported by detailed experimental protocols and comparative data.

Principles of Purity Analysis

An ideal purity assessment method should be accurate, precise, and specific. Often, employing orthogonal methods—techniques that rely on different physical or chemical principles—provides a more comprehensive and reliable evaluation of a compound's purity.[1] This guide explores the cross-validation of a spectroscopic method (¹H-qNMR) and a chromatographic method (HPLC-UV).

Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that provides a direct measurement of a compound's purity.[2] The fundamental principle of qNMR is the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] By accurately weighing the sample and a certified internal standard of known purity, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[2][5] This makes qNMR a powerful tool for characterizing new chemical entities and for certifying reference materials.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that distinguishes components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[2] For purity analysis, a detector, typically UV-Vis, measures the response of each separated component. The purity is often calculated using an "area percent" method, which assumes that all compounds have a similar detector response.[2] While highly sensitive for detecting trace impurities, this assumption can lead to inaccuracies if impurities have significantly different chromophores than the main compound.[2]

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using both ¹H-qNMR and HPLC-UV are outlined below.

¹H-qNMR Purity Determination

This protocol describes the use of an internal standard for the absolute purity determination of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean vial using a calibrated microbalance (accuracy ± 0.01 mg).[7]

    • Select a suitable high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals.[8][9] Accurately weigh an appropriate amount (e.g., 5-10 mg) of the internal standard into the same vial.[10]

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.[10][11]

    • Vortex the vial to ensure homogeneity and transfer the solution to a 5 mm NMR tube.[7]

  • NMR Data Acquisition:

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').[7]

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation (a value of 30 seconds is generally conservative and safe).[8]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for signals used in quantification).[1][8]

    • Other Parameters: Use 4 dummy scans, a spectral width covering all relevant signals, and acquire data in non-spinning mode.[7][12]

  • Data Processing and Quantification:

    • Apply Fourier transform with appropriate zero-filling and a slight line broadening (e.g., LB = 0.3 Hz).[8]

    • Carefully perform manual phasing and baseline correction across the entire spectrum.[7]

    • Select well-resolved, non-overlapping signals for both the analyte (this compound) and the internal standard for integration.

    • Calculate the purity (Purityₓ) using the following equation[8]:

      Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

      Where:

      • I: Integral area of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • Purity: Purity of the standard

      • ₓ: Analyte (this compound)

      • ₛₜd: Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Accurately Weigh Sample (mₓ) weigh_std Accurately Weigh Internal Standard (mₛₜd) acquire Acquire ¹H Spectrum (Set d1 ≥ 5*T1) weigh_sample->acquire dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube process Phase & Baseline Correction acquire->process calculate Calculate Absolute Purity Using Formula process->calculate integrate Integrate Analyte (Iₓ) & Standard (Iₛₜd) Signals

Fig 1. Workflow for purity determination by ¹H-qNMR with an internal standard.
HPLC-UV Purity Determination

This protocol is designed for the separation and relative quantification of this compound and its potential process-related impurities.

Methodology:

  • Sample and Standard Preparation:

    • Solvent (Diluent): Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve a sample of this compound in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system equipped with a pump, autosampler, and UV-Vis detector.[1]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method, ignoring peaks below a certain threshold (e.g., 0.05%).

      Purity (%) = (Areaₐₙₐₗyₜₑ / Total Areaₐₗₗ ₚₑₐₖₛ) * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_proc Data Processing weigh Weigh & Dissolve Sample in Diluent inject Inject into HPLC System weigh->inject separate Separate on C18 Column detect Detect with UV Detector integrate Integrate All Chromatographic Peaks detect->integrate calculate Calculate Purity by Area Percent

Fig 2. Workflow for purity determination by HPLC-UV.

Quantitative Data Comparison

The following table summarizes representative quantitative data and validation parameters for the purity assessment of a hypothetical batch of this compound.

Parameter¹H-qNMR HPLC-UV (Area %) Comments
Principle Absolute quantification based on molar concentration[2][5]Relative quantification based on UV response[2]qNMR is a primary method; HPLC area % is a relative method.
Purity Assay (%) 98.5 ± 0.399.6 ± 0.2Discrepancy can occur if impurities have poor UV chromophores.
Reference Standard Requires a certified internal standard of a different compound[3][9]Does not require a standard (for area %), but accuracy depends on response factors being equal.[2]qNMR is independent of the analyte's reference material.
Accuracy High; directly traceable to SI units via a certified standard.[10]Variable; depends on the UV response factor of impurities.qNMR is less susceptible to errors from non-UV active impurities.[9][13]
Precision (RSD) < 1%< 1%Both methods can achieve excellent precision.
Specificity High; based on unique chemical shifts. Overlapping signals can be a challenge.[14]High; based on chromatographic retention time. Co-elution can be an issue.Orthogonal techniques provide complementary specificity.[1]
LOD / LOQ ~0.1% / ~0.3%< 0.05% / < 0.15%HPLC generally offers better sensitivity for trace impurities.
Sample Throughput Moderate (10-20 min/sample)[10]Low to Moderate (20-40 min/sample)qNMR can be faster as no column equilibration is needed.
Destructive? No[9][13]YesqNMR allows for full sample recovery.

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Discussion and Recommendation

The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific analytical need.

qNMR is the superior method for:

  • Absolute Purity Determination: As a primary ratio method, it provides a highly accurate, SI-traceable purity value without needing a specific reference standard for this compound.[2][4][15]

  • Characterizing Reference Materials: Its accuracy makes it ideal for certifying in-house standards.

  • Detecting "Invisible" Impurities: qNMR can quantify impurities that lack a UV chromophore or are non-volatile, which would be missed by HPLC-UV or GC.[9][13] It can also detect bound solvents or water if appropriate signals are chosen.

HPLC-UV is highly suitable for:

  • Routine Quality Control: It is a robust and highly sensitive method for monitoring impurity profiles on a batch-to-batch basis.[16]

  • Detecting Trace Impurities: Due to its excellent sensitivity, HPLC is often better for identifying and quantifying low-level impurities, provided they have a UV chromophore.

  • Impurity Profiling: It excels at separating structurally related impurities from the main component.

For the most comprehensive and reliable purity assessment of this compound, an orthogonal approach is strongly recommended.[1] Use ¹H-qNMR to establish an accurate, absolute purity value for a primary batch or reference standard. Use HPLC-UV for routine analysis, release testing, and stability studies to monitor for trace impurities and changes in the impurity profile over time. This dual approach leverages the strengths of both techniques, ensuring a high degree of confidence in the quality of the material for research and drug development.

References

Benchmarking Synthetic Routes to Amrinone Analogues from 4-Iodopyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent palladium-catalyzed cross-coupling strategies for the synthesis of amrinone analogues, starting from the key intermediate 4-iodopyridin-2(1H)-one. Amrinone, a known phosphodiesterase 3 (PDE3) inhibitor, and its analogues are of significant interest in cardiovascular drug discovery. The efficient and versatile synthesis of these compounds is crucial for further pharmacological investigation. Here, we objectively evaluate the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination reactions, offering a comparative analysis of their performance based on available experimental data and established protocols for similar substrates.

Executive Summary

The synthesis of amrinone analogues from this compound primarily involves the formation of a C-C or C-N bond at the C4 position of the pyridinone ring. This guide benchmarks two powerful palladium-catalyzed methods:

  • Suzuki-Miyaura Coupling: This method facilitates the formation of a carbon-carbon bond between the this compound and a suitable pyridineboronic acid derivative.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling this compound with an aminopyridine derivative.

While direct comparative studies for the synthesis of the exact amrinone core from this compound are not extensively documented, this guide consolidates and extrapolates data from analogous reactions on similar heterocyclic scaffolds to provide a valuable performance benchmark.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the Suzuki-Milaura and Buchwald-Hartwig approaches for the synthesis of amrinone analogues. The data is compiled from literature precedents on comparable pyridine and pyridinone systems to provide a reasonable expectation of performance.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Product 5-(Pyridin-4-yl)pyridin-2(1H)-one Analogue5-(Pyridin-4-ylamino)pyridin-2(1H)-one Analogue
Typical Yield 70-95%65-90%
Catalyst Loading 1-5 mol% Pd1-5 mol% Pd
Ligand Phosphine-based (e.g., PPh₃, SPhos, XPhos)Bulky electron-rich phosphines (e.g., BINAP, Xantphos)
Base Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)
Solvent Dioxane/Water, Toluene/Water, DMFToluene, Dioxane, THF
Reaction Temperature 80-110 °C80-120 °C
Reaction Time 4-24 hours6-24 hours
Substrate Scope Tolerant to a wide range of functional groups on the boronic acid.Sensitive to sterically hindered amines; requires careful ligand selection.
Key Advantage Generally high-yielding and robust for C-C bond formation.Direct route to C-N linked analogues.
Potential Challenge Availability and stability of the required pyridineboronic acid.Potential for side reactions and catalyst inhibition with certain amine substrates.

Experimental Protocols

Detailed methodologies for the two key synthetic transformations are provided below. These protocols are based on established procedures for similar substrates and can serve as a starting point for optimization.

Method 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 5-(pyridin-4-yl)pyridin-2(1H)-one analogue.

Materials:

  • This compound (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, pyridine-4-boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Method 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a 5-(pyridin-4-ylamino)pyridin-2(1H)-one analogue.

Materials:

  • This compound (1.0 equiv)

  • 4-Aminopyridine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add this compound, 4-aminopyridine, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) and Xantphos to the tube.

  • Add anhydrous, degassed toluene to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and the logical workflow for selecting a synthetic route.

Suzuki_Miyaura_Pathway Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Pyridine-4-boronic acid BoronicAcid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂/PPh₃) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (Dioxane/H₂O) Solvent->Reaction Product Amrinone Analogue (C-C coupled) Reaction->Product

Caption: Synthetic workflow for amrinone analogues via Suzuki-Miyaura coupling.

Buchwald_Hartwig_Pathway Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine 4-Aminopyridine Amine->Reaction Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃/Xantphos) Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (Toluene) Solvent->Reaction Product Amrinone Analogue (C-N coupled) Reaction->Product

Caption: Synthetic workflow for amrinone analogues via Buchwald-Hartwig amination.

Decision_Workflow Start Target: Amrinone Analogue Synthesis Decision Desired Linkage? Start->Decision Suzuki C-C Bond Decision->Suzuki C-C Buchwald C-N Bond Decision->Buchwald C-N Suzuki_Route Suzuki-Miyaura Pathway Suzuki->Suzuki_Route Buchwald_Route Buchwald-Hartwig Pathway Buchwald->Buchwald_Route Consider_Suzuki Consider availability and stability of boronic acid. Suzuki_Route->Consider_Suzuki Consider_Buchwald Consider amine nucleophilicity and steric hindrance. Buchwald_Route->Consider_Buchwald

Caption: Logical workflow for selecting a synthetic route to amrinone analogues.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 4-iodopyridin-2(1H)-one, is a critical component of this responsibility. Adherence to correct disposal procedures minimizes risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to equip oneself with the appropriate Personal Protective Equipment (PPE).

Hazard Data Summary

Hazard ClassificationDescription
Acute Toxicity, OralHarmful if swallowed.
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1]
Specific target organ toxicityMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionWear chemical safety goggles or a face shield.[2][3]
Hand ProtectionUse chemically resistant gloves, such as nitrile or neoprene.[3]
Skin and Body ProtectionWear a lab coat or a chemical-resistant apron, full-length pants, and closed-toe shoes.[2][3]
Respiratory ProtectionWork in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors.[2][4]

Disposal Workflow

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

cluster_preparation Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_disposal_procedure Disposal Procedure cluster_final_steps Final Steps start Start: Identify this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Wear Appropriate PPE consult_sds->don_ppe waste_type Determine Waste Type don_ppe->waste_type solid_waste Solid Waste (Unused Reagent, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container package_solid Package in a Labeled, Sealed Container for Solid Hazardous Waste solid_waste->package_solid package_liquid Collect in a Labeled, Sealed Container for Halogenated Liquid Waste liquid_waste->package_liquid triple_rinse Triple Rinse with a Suitable Solvent empty_container->triple_rinse store_waste Store Waste in Designated Hazardous Waste Accumulation Area package_solid->store_waste package_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (if permitted) triple_rinse->dispose_container collect_rinsate->package_liquid arrange_pickup Arrange for Pickup by a Licensed Waste Disposal Service dispose_container->arrange_pickup store_waste->arrange_pickup end End: Disposal Complete arrange_pickup->end

Disposal workflow for this compound.

Experimental Protocol: Preparing this compound for Disposal

This protocol details the steps for preparing solid and liquid waste containing this compound for disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (for solid or liquid waste)

  • Hazardous waste labels

  • Spatula or scoop

  • Fume hood

  • Appropriate PPE (see table above)

  • Suitable solvent for rinsing (e.g., acetone, ethanol)

Procedure for Solid Waste:

  • Work in a Ventilated Area: Perform all operations within a certified chemical fume hood.

  • Container Labeling: Affix a completed hazardous waste label to the designated solid waste container. The label must include the full chemical name, "this compound," the concentration, and your contact information.

  • Waste Transfer: Carefully transfer the solid this compound waste into the labeled container using a clean spatula or scoop.

  • Seal Container: Securely seal the container.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the container through your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[4]

Procedure for Liquid Waste:

  • Container Labeling: Label a designated container for halogenated organic liquid waste with the full chemical name of all components, their approximate concentrations, and your contact information.

  • Waste Transfer: Carefully pour or pipette the liquid waste containing this compound into the labeled container.

  • Seal Container: Securely seal the container.

  • Storage: Store the container in a designated hazardous waste accumulation area, ensuring secondary containment.

  • Disposal: Arrange for the collection and disposal of the liquid hazardous waste through a licensed environmental waste management company.[5]

Procedure for Empty Containers:

  • Triple Rinse: Rinse the empty container that held this compound three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Collect the solvent rinsate from all three rinses and dispose of it as hazardous liquid waste.

  • Container Disposal: After triple rinsing, the container may be disposed of as non-hazardous waste, depending on institutional and local regulations. Consult your EHS department for specific guidance.

References

Personal protective equipment for handling 4-iodopyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 4-iodopyridin-2(1H)-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The following table summarizes the key hazards and the recommended personal protective equipment.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity, Category 4 H302: Harmful if swallowedDo not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2][3]
Acute Dermal Toxicity, Category 4 H312: Harmful in contact with skinWear protective gloves (nitrile or neoprene recommended) and a lab coat or chemical-resistant apron.[4]
Skin Irritation, Category 2 H315: Causes skin irritationWear impervious clothing and ensure skin is not exposed.[2]
Serious Eye Irritation, Category 2A H319: Causes serious eye irritationWear tightly fitting safety goggles or a face shield.[2][5][6]
Acute Inhalation Toxicity, Category 4 H332: Harmful if inhaledHandle in a well-ventilated area, preferably within a chemical fume hood.[2][4][7] If ventilation is inadequate, use a NIOSH-approved respirator.[8]
Specific Target Organ Toxicity H335: May cause respiratory irritation. H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.Use in a well-ventilated area or with respiratory protection.[2][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and prevent accidents.

Experimental Workflow for Handling this compound

Diagram 1: Experimental Workflow for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Verify Fume Hood Verify Fume Hood Functionality Gather Materials Gather All Necessary Materials Verify Fume Hood->Gather Materials Don PPE Don Appropriate PPE Gather Materials->Don PPE Weigh Compound Weigh Compound in Fume Hood Don PPE->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Workspace Clean and Decontaminate Workspace Segregate Waste->Clean Workspace Doff PPE Doff PPE Correctly Clean Workspace->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Diagram 1: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Pre-Handling Protocol:

  • Ventilation Check: Ensure the chemical fume hood is operational and certified.[7]

  • Gather Materials: Collect all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[7]

Handling Protocol:

  • Chemical Handling: Conduct all manipulations of this compound, including weighing and transferring, inside a fume hood to avoid inhalation of dust or vapors.[4]

  • Avoid Contact: Prevent contact with skin and eyes.[2] In case of accidental contact, follow the first-aid measures outlined below.

  • Spill Management: In the event of a spill, isolate the area. Use an inert absorbent material to collect the spilled solid. Clean the area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

Post-Handling Protocol:

  • Waste Segregation: Separate waste into designated, labeled containers for solid chemical waste and contaminated disposables.

  • Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][3]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Disposal Workflow for this compound

Diagram 2: Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_disposal_proc Disposal Procedure cluster_final Final Steps Unused Product Unused/Expired Product Solid Waste Solid Chemical Waste Container Unused Product->Solid Waste Contaminated Materials Contaminated Labware/PPE Contaminated Waste Contaminated Solid Waste Container Contaminated Materials->Contaminated Waste Empty Containers Empty Containers Rinse Container Triple Rinse with Solvent Empty Containers->Rinse Container Label Waste Label All Waste Containers Solid Waste->Label Waste Contaminated Waste->Label Waste Collect Rinsate Collect Rinsate in Liquid Waste Rinse Container->Collect Rinsate Collect Rinsate->Label Waste Store Securely Store in Designated Area Label Waste->Store Securely Arrange Pickup Arrange for Licensed Disposal Store Securely->Arrange Pickup

Caption: Diagram 2: A decision-making workflow for the proper disposal of this compound and associated waste.

Disposal Steps:

  • Waste Collection:

    • Unused Product: Keep in its original, labeled container.[9]

    • Contaminated Solids: Place any contaminated items such as gloves, weighing paper, and paper towels into a designated solid hazardous waste container.

    • Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[9] Collect the rinsate as hazardous liquid waste. The thoroughly rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's policy.

  • Labeling: All hazardous waste containers must be clearly labeled with the full chemical name, associated hazards, and the date of accumulation.[9]

  • Storage: Store hazardous waste in a designated, secure area away from incompatible materials.[7]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.